9(S),12(S),13(S)-TriHODE
描述
9S,12S,13S-trihydroxy-10E,15Z-octadecadienoic acid has been reported in Pluchea indica with data available.
属性
CAS 编号 |
95341-44-9 |
|---|---|
分子式 |
C18H32O5 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+/t15-,16-,17-/m0/s1 |
InChI 键 |
MKYUCBXUUSZMQB-SZTSADAQSA-N |
手性 SMILES |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
规范 SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Biological Origin of 9(S),12(S),13(S)-TriHODE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological origin of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9,12,13-TriHODE), an oxylipin derived from the enzymatic oxidation of α-linolenic acid. This document details the putative biosynthetic pathway, summarizes available quantitative data on related compounds, and provides detailed experimental protocols for extraction and analysis. The information is intended to support researchers in the fields of lipid biochemistry, pharmacology, and drug development in understanding the formation and potential significance of this trihydroxy fatty acid.
Introduction
Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). They play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune response, and tissue repair. 9(S),12(S),13(S)-TriHODE is a specific trihydroxy-oxylipin that has been identified in both plant and mammalian systems. Its full chemical name is 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid, and it is also known by synonyms such as Corchorifatty Acid F and Fulgidic Acid[1]. Understanding its precise biological origin is crucial for elucidating its function and exploring its potential as a biomarker or therapeutic target.
Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic cascade originating from the essential omega-3 fatty acid, α-linolenic acid (ALA). While the complete pathway for this specific molecule is not fully elucidated in a single system, a putative pathway can be constructed based on its known precursor and analogous, well-characterized pathways for similar molecules derived from linoleic acid.
The proposed pathway involves three key enzymatic steps:
-
Lipoxygenase (LOX)-mediated Dioxygenation: The pathway is initiated by a lipoxygenase, likely a 9-lipoxygenase (9-LOX), which introduces molecular oxygen into the α-linolenic acid backbone. This reaction is stereospecific, forming the hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)[1][2].
-
Peroxygenase- or Synthase-mediated Epoxidation: The 9(S)-HpOTrE intermediate is then believed to be converted into an unstable epoxy-alcohol. In plants, this step is often catalyzed by a peroxygenase or an epoxy alcohol synthase (EAS). This enzyme would utilize the hydroperoxide to form an epoxide ring, resulting in a 12,13-epoxy-9-hydroxy intermediate.
-
Epoxide Hydrolase (EH)-mediated Hydrolysis: The final step is the hydrolytic opening of the epoxide ring by an epoxide hydrolase. This reaction adds a second hydroxyl group, yielding the final vicinal diol structure and resulting in this compound.
This sequential action of lipoxygenase, a synthase/peroxygenase, and an epoxide hydrolase has been described for the formation of the analogous compound 9,12,13-trihydroxy-10(E)-octadecenoic acid from linoleic acid in plants like tomato and oat[3].
References
The Biosynthesis of 9(S),12(S),13(S)-TriHODE in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a diverse class of signaling molecules in plants, derived from the oxygenation of polyunsaturated fatty acids. They play crucial roles in various physiological processes, including growth, development, and responses to biotic and abiotic stress. Among these, the trihydroxy-octadecenoic acids (TriHODEs) are a group of oxylipins with demonstrated biological activities, including antifungal properties. This technical guide provides an in-depth overview of the biosynthesis of a specific stereoisomer, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), in plants. The pathway involves a cascade of enzymatic reactions, and understanding its intricacies is vital for researchers in plant biology, natural product chemistry, and drug development seeking to harness the therapeutic potential of these compounds.
The Biosynthetic Pathway of 9(S),12(S),13(S)-TriHODE
The biosynthesis of this compound in plants is a multi-step enzymatic process that originates from linoleic acid. The pathway is primarily active in response to stimuli such as wounding or pathogen attack. The key enzymes involved in this pathway are 9-lipoxygenase (9-LOX), epoxy alcohol synthase (EAS), and an epoxide hydrolase (EH).
The proposed biosynthetic route is as follows:
-
Oxygenation of Linoleic Acid: The pathway is initiated by the action of a specific 9-lipoxygenase (9-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of linoleic acid, forming 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE). In potato leaves, the 9-lipoxygenase pathway is the predominant route for linoleic acid metabolism, with 9-hydroperoxides being generated in a much higher ratio compared to 13-hydroperoxides.[1]
-
Formation of an Epoxy Alcohol: The 9S-HPODE intermediate is then rapidly converted into an epoxy alcohol by the action of an epoxy alcohol synthase (EAS). This enzyme transforms the hydroperoxide into an unstable epoxide intermediate, which is then rearranged to form a more stable epoxy alcohol, specifically 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoate.[1]
-
Hydrolysis to a Triol: The final step in the formation of this compound is the hydrolysis of the epoxy alcohol. An epoxide hydrolase (EH) catalyzes the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of the vicinal diol and yielding the final product, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid.[1]
Quantitative Data
Quantitative analysis of the oxylipin profile in potato leaves after incubation with [1-¹⁴C]linoleic acid provides insight into the distribution of products in this pathway. The data highlights the significant conversion of linoleic acid into various hydroxylated and epoxidized derivatives.
| Compound | Relative Abundance (%) after 20 min | Relative Abundance (%) after 60 min |
| 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate | 14 | Decreased |
| 12(R),13(S)-Epoxy-9(S)-hydroxy-10(E)-octadecenoate | 14 | Decreased |
| 9(S),10(S),11(R)-Trihydroxy-12(Z)-octadecenoate | 18 | Increased |
| 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoate | 30 | Increased |
Data adapted from Hamberg and Fahlstadius (1990). The study used radiolabeled linoleic acid, and the percentages represent the proportion of recovered radioactivity in the respective products.[1]
Enzyme Kinetic Parameters
Specific kinetic data for the plant enzymes directly involved in the this compound biosynthetic pathway are not extensively documented in the literature. However, data from related enzymes provide valuable context.
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 9-Lipoxygenase | Zea mays | Linoleic Acid | - | - | Osipova et al., 2010 |
| Lipoxygenase-1 | Glycine max | Linoleic Acid | 7.7 | 0.03 | Alturaihi, 2011 |
| Epoxy Alcohol Synthase | - | 9S-HPODE | - | - | Data not available in the literature |
| Epoxide Hydrolase | Solanum tuberosum | - | - | - | Stapleton et al., 1994 |
Note: The kinetic parameters for maize 9-lipoxygenase were not explicitly provided in the cited study, which focused on expression and purification. The data for soybean lipoxygenase-1 is provided for comparative purposes. Specific kinetic data for plant epoxy alcohol synthase and epoxide hydrolase with the direct substrates in this pathway are currently lacking in the literature.
Experimental Protocols
Heterologous Expression and Purification of Plant 9-Lipoxygenase
This protocol is based on the expression of maize 9-lipoxygenase in E. coli.[2]
Materials:
-
E. coli Rosetta(DE3)pLysS cells
-
Expression vector containing the maize 9-lipoxygenase gene
-
LB and M9 media, antibiotics, IPTG
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM PMSF)
-
Q-Sepharose and Octyl-Sepharose chromatography columns
-
SDS-PAGE reagents
Procedure:
-
Expression:
-
Transform E. coli Rosetta(DE3)pLysS cells with the expression vector.
-
Grow the transformed cells in a mixed LB/M9 medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding 0.5 mM IPTG and incubate for a further 16-20 hours at a lower temperature (e.g., 18-20°C).
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Apply the supernatant to a Q-Sepharose column equilibrated with a low-salt buffer.
-
Elute the bound proteins with a linear salt gradient.
-
Pool the fractions containing 9-LOX activity and apply them to an Octyl-Sepharose column.
-
Elute the protein with a decreasing salt gradient.
-
Analyze the purified protein by SDS-PAGE to confirm its purity.
-
Lipoxygenase Activity Assay
This spectrophotometric assay measures the formation of the conjugated diene system in the hydroperoxide product.[2]
Materials:
-
Purified 9-lipoxygenase
-
Linoleic acid substrate solution (e.g., in ethanol or as a sodium salt in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the linoleic acid substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the purified 9-lipoxygenase.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).
Oxylipin Extraction and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and quantification of 9,12,13-TriHODE and other oxylipins from plant tissue.
Materials:
-
Plant tissue
-
Isopropanol, ethyl acetate, methanol, acetic acid
-
Deuterated internal standards for oxylipins
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Extraction:
-
Homogenize fresh or frozen plant tissue in cold isopropanol containing a mixture of deuterated internal standards.
-
Centrifuge to pellet the solid material.
-
The supernatant can be subjected to alkaline hydrolysis to release esterified oxylipins, followed by neutralization.
-
Perform solid-phase extraction (SPE) to concentrate the oxylipins. Condition the SPE cartridge with methanol and water, load the sample, wash with a low-organic solvent, and elute the oxylipins with a higher-organic solvent like ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the oxylipins on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol, both typically containing a small amount of acetic acid.
-
Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for 9,12,13-TriHODE and the internal standards.
-
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the complex oxylipin network. While the general pathway involving 9-lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase has been elucidated, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and regulation. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate this pathway further. A deeper understanding of 9,12,13-TriHODE biosynthesis could pave the way for its biotechnological production and the development of novel therapeutic agents based on its biological activities.
References
The Role of 9(S),12(S),13(S)-Trihydroxyoctadecenoic Acid in Plant Defense: A Technical Appraisal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxylipins, a class of oxygenated fatty acid derivatives, are integral to plant defense responses against a wide array of pathogens. Among these, the C18 polyunsaturated fatty acid-derived 9(S),12(S),13(S)-trihydroxyoctadecenoic acid (9,12,13-TriHODE) has been a subject of investigation for its potential role in plant immunity. This technical guide provides a comprehensive analysis of the current understanding of 9,12,13-TriHODE's function in plant defense mechanisms. It consolidates findings on its biosynthesis, direct antimicrobial activity, and the yet-to-be-elucidated signaling functions. This document aims to serve as a critical resource for researchers in plant biology and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and diagrammatic representations of relevant pathways to facilitate further research and application.
Introduction
Plants have evolved sophisticated defense mechanisms to counteract microbial pathogens, a key component of which involves the production of bioactive lipids known as oxylipins.[1][2] These molecules, derived from the oxygenation of polyunsaturated fatty acids, can act as direct antimicrobial agents or as signaling molecules that trigger downstream defense responses.[3] 9(S),12(S),13(S)-Trihydroxyoctadecenoic acid (9,12,13-TriHODE) is an oxylipin synthesized from α-linolenic acid.[4] Its structural complexity and relation to other known defense-related oxylipins have prompted investigations into its specific role in plant-pathogen interactions. This guide synthesizes the available scientific literature to provide a detailed overview of 9,12,13-TriHODE's involvement in plant defense.
Biosynthesis of 9(S),12(S),13(S)-TriHODE
The biosynthesis of 9,12,13-TriHODE is a multi-step enzymatic process originating from the polyunsaturated fatty acid, linoleic acid. The pathway involves the sequential action of several key enzymes, including lipoxygenase (LOX), peroxygenase (POX), and epoxide hydrolase (EH).
The proposed biosynthetic pathway is as follows:
-
Lipoxygenase (LOX) initiates the process by converting linoleic acid into a hydroperoxy fatty acid.
-
Peroxygenase (POX) then acts on the hydroperoxy intermediate.
-
Finally, an epoxide hydrolase (EH) catalyzes the formation of the trihydroxy fatty acid.
Antimicrobial Activity of this compound
A critical aspect of a plant defense molecule is its ability to directly inhibit the growth of pathogenic microorganisms. Extensive in vitro screening of a wide range of oxylipins has been conducted to assess their antimicrobial properties.
Quantitative Data on Antimicrobial Activity
A comprehensive study by Prost et al. (2005) evaluated the antimicrobial activity of 43 different oxylipins against 13 plant pathogenic microorganisms. The findings from this study are pivotal to understanding the direct role of this compound in plant defense.
| Compound | Tested Pathogens | Concentration | Result | Reference |
| This compound | 13 plant pathogens including bacteria, oomycetes, and fungi | Not specified for inactive compounds | Inactive | [2] |
The study concluded that this compound was one of only two oxylipins out of the 43 tested that exhibited no significant antimicrobial activity against any of the 13 pathogens screened.[2] This suggests that a direct antimicrobial role is unlikely to be the primary function of this molecule in plant defense.
Role in Plant Defense Signaling
While a direct antimicrobial function of this compound appears to be limited, its potential role as a signaling molecule in the plant immune network warrants consideration. Oxylipins are known to be key regulators of defense gene expression and systemic acquired resistance (SAR). However, to date, there is a lack of direct evidence specifically implicating this compound in activating plant defense signaling pathways.
Future research should focus on investigating whether exogenous application of this compound can induce the expression of defense-related genes, such as those involved in the salicylic acid (SA) or jasmonic acid (JA) pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in plant defense.
Extraction and Quantification of this compound from Plant Tissues
This protocol is adapted from methods used for general oxylipin analysis.
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol or ethyl acetate)
-
Internal standard (e.g., a deuterated analog of the target compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer a known weight of the powdered tissue to a tube and add the cold extraction solvent and internal standards.
-
Homogenize the sample thoroughly and then centrifuge to pellet the solid debris.
-
Collect the supernatant and perform a solid-phase extraction (SPE) to clean up and concentrate the oxylipins.
-
Elute the oxylipins from the SPE cartridge, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system for separation and quantification based on the retention time and mass-to-charge ratio compared to an authentic standard.
In Vitro Antimicrobial Activity Assay
This protocol is based on the methodology described by Prost et al. (2005).[2]
Materials:
-
Pure this compound
-
Ethanol (as a solvent)
-
Liquid growth medium appropriate for the test microorganism
-
Microtiter plates (96-well)
-
Cultures of plant pathogenic microorganisms (bacteria, fungi, oomycetes)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a 96-well microtiter plate, add the appropriate liquid growth medium.
-
Add the this compound stock solution to the wells to achieve the desired final concentration. Include a solvent control (ethanol only).
-
Inoculate the wells with a standardized suspension of the test microorganism.
-
Incubate the plates under optimal growth conditions for the specific pathogen.
-
Measure the microbial growth over time by monitoring the optical density at a suitable wavelength (e.g., 600 nm for bacteria) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the solvent control.
References
An In-depth Technical Guide to 9(S),12(S),13(S)-TriHODE: An Alpha-Linolenic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE), a trihydroxy fatty acid derived from the metabolism of alpha-linolenic acid (ALA). This document details its biosynthesis, chemical properties, and known biological activities, with a focus on its potential role in inflammatory processes. Methodologies for its analysis are presented, alongside what is known about its engagement with cellular signaling pathways, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences by consolidating current knowledge and outlining detailed experimental approaches for the study of this intriguing oxylipin.
Introduction
This compound is an oxidized metabolite of the essential omega-3 fatty acid, alpha-linolenic acid (ALA)[1][2]. As a member of the oxylipin family, it is part of a large class of signaling molecules involved in the regulation of various physiological and pathophysiological processes. While research into the specific functions of this compound is ongoing, related trihydroxy fatty acids have demonstrated roles in inflammation and cellular signaling, suggesting its potential importance in these areas. This guide aims to synthesize the available technical information on this compound to facilitate further investigation into its biological significance and therapeutic potential.
Chemical and Physical Properties
This compound, also known as Corchorifatty Acid F, is a trihydroxy-derivative of an 18-carbon fatty acid with two double bonds[1]. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Systematic Name | (9S,12S,13S)-trihydroxy-10(E),15(Z)-octadecadienoic acid | [1] |
| Molecular Formula | C₁₈H₃₂O₅ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| CAS Number | 95341-44-9 | [1] |
| Appearance | A solution in ethanol | [1] |
| Solubility | Soluble in ethanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Biosynthesis from Alpha-Linolenic Acid
The biosynthesis of this compound from alpha-linolenic acid is an enzymatic cascade initiated by the action of a lipoxygenase enzyme. The proposed pathway involves the following key steps:
-
Hydroperoxidation: Alpha-linolenic acid is first oxygenated by a 9-lipoxygenase (9-LOX) to form the hydroperoxide intermediate, 9(S)-hydroperoxyoctadecatrienoic acid (9S-HpOTrE)[1][2].
-
Further Conversion: While the precise subsequent enzymatic steps for the conversion of 9S-HpOTrE to this compound are not fully elucidated in the searched literature, it is known to be an intermediate[1]. A similar pathway for the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid from linoleic acid involves the sequential action of a lipoxygenase, a peroxygenase, and an epoxide hydrolase. It is plausible that a similar enzymatic sequence is responsible for the formation of this compound from its 9S-HpOTrE precursor.
Biological Activities and Signaling Pathways
Anti-inflammatory Effects
Interaction with PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Oxidized metabolites of linoleic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE), are known endogenous ligands for PPARγ[3]. Activation of PPARγ by these ligands leads to the regulation of downstream target gene expression. Given the structural similarity, it is highly probable that this compound also acts as a ligand for PPARγ.
Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in:
-
Lipid Metabolism: Including the fatty acid translocase CD36, lipoprotein lipase (LPL), and cytochrome P450 4A1 (Cyp4a1)[4][5].
-
Inflammation: PPARγ activation generally exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.
References
An In-Depth Technical Guide to the Potential Anti-inflammatory Properties of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a polyhydroxylated fatty acid, has emerged as a molecule of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its potential anti-inflammatory properties, with a focus on its inhibitory effects on nitric oxide production. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and summarizing the available quantitative data.
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known by its trivial name corchorifatty acid F, is an oxidized lipid metabolite of α-linolenic acid.[1] Oxylipins, the class of molecules to which 9,12,13-TriHODE belongs, are known to be potent signaling molecules involved in a wide array of physiological and pathophysiological processes, including the regulation of inflammation. The presence of multiple hydroxyl groups and a specific stereochemistry in the 9,12,13-TriHODE molecule suggests a potential for specific interactions with biological targets involved in the inflammatory cascade.
Initial evidence for the anti-inflammatory potential of 9,12,13-TriHODE comes from a study on the bioactive constituents of Corchorus olitorius (jute mallow), where it was isolated and identified.[2] This study demonstrated its ability to inhibit nitric oxide (NO) production in mouse peritoneal macrophages, a key indicator of anti-inflammatory activity.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of 9(S),12(S),13(S)-TriHODE is fundamental for its study and application in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₅ | [3] |
| Molecular Weight | 328.4 g/mol | [3] |
| IUPAC Name | (9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid | PubChem |
| Synonyms | Corchorifatty Acid F, Fulgidic Acid, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE | [1] |
| Solubility | Soluble in ethanol | [1] |
Documented Anti-inflammatory Activity
The primary evidence for the anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO) in activated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activation and contributes to tissue damage in various inflammatory conditions.
Inhibition of Nitric Oxide Production
A pivotal study by Yoshikawa et al. (1998) demonstrated that this compound, referred to as corchorifatty acid F, exhibits a significant inhibitory effect on lipopolysaccharide (LPS)-induced NO production in cultured mouse peritoneal macrophages.[2]
| Compound | IC₅₀ (µM) for NO Production Inhibition | Cell Type | Stimulant |
| This compound | 24.1 | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) |
Table 1: Quantitative data on the inhibition of nitric oxide production by this compound. Data extracted from Yoshikawa et al., 1998.
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon existing findings, this section details the methodologies for key experiments related to the anti-inflammatory assessment of this compound.
Isolation of this compound from Corchorus olitorius
The isolation of this compound, as described in the foundational study, involves a multi-step extraction and chromatographic purification process.
Caption: Workflow for the isolation of this compound.
Nitric Oxide Production Inhibition Assay in Mouse Peritoneal Macrophages
This protocol outlines the in vitro assay used to quantify the inhibitory effect of this compound on NO production.
-
Preparation of Peritoneal Macrophages:
-
Elicit peritoneal macrophages from mice by intraperitoneal injection of a suitable eliciting agent (e.g., thioglycollate broth).
-
After 3-4 days, harvest the peritoneal exudate cells by washing the peritoneal cavity with sterile, ice-cold phosphate-buffered saline (PBS).
-
Wash the cells by centrifugation and resuspend in culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in 96-well plates and incubate for 2-4 hours to allow for macrophage adherence.
-
Wash the plates with warm medium to remove non-adherent cells.
-
-
Treatment and Stimulation:
-
Pre-treat the adherent macrophages with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include control wells with cells alone, cells with LPS only, and cells with the vehicle control and LPS.
-
-
Quantification of Nitric Oxide:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess assay.
-
Briefly, mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation at room temperature, measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each concentration of this compound relative to the LPS-only control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the nitric oxide inhibition assay.
Potential Mechanisms of Action (Hypothesized)
While direct experimental evidence for the specific molecular mechanisms of this compound is currently lacking, its structural similarity to other bioactive lipids, such as hydroxyoctadecadienoic acids (HODEs), allows for the formulation of plausible hypotheses regarding its mode of action.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. It is conceivable that this compound may interfere with this pathway at one or more key steps, such as the inhibition of IκB kinase (IKK) activity, the prevention of IκBα degradation, or the blockage of NF-κB nuclear translocation.
Caption: Hypothesized inhibition of the NF-κB pathway by 9,12,13-TriHODE.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a crucial role in the negative regulation of inflammatory responses. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory mediators. Given its structure as a fatty acid derivative, this compound could potentially act as a PPARγ agonist, contributing to its anti-inflammatory effects.
Caption: Hypothesized activation of the PPARγ pathway by 9,12,13-TriHODE.
Future Directions and Conclusion
The current body of evidence, although limited, strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated through the inhibition of nitric oxide production in macrophages. The IC₅₀ value of 24.1 µM indicates a moderate potency that warrants further investigation.
To advance the understanding of this compound's therapeutic potential, future research should focus on:
-
Elucidating the molecular mechanism of action: Investigating the effects of this compound on the NF-κB and PPARγ signaling pathways is a logical next step.
-
Assessing a broader range of inflammatory markers: Evaluating its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the expression of COX-2 would provide a more comprehensive anti-inflammatory profile.
-
In vivo studies: Validating the in vitro findings in animal models of inflammation is crucial to determine its efficacy and safety in a physiological context.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and specific anti-inflammatory agents.
References
An In-depth Technical Guide to the Discovery and Characterization of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a polyunsaturated fatty acid with emerging biological significance. Initially identified in the medicinal plant Corchorus olitorius, this oxylipin has demonstrated noteworthy anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production in macrophages. This document details the discovery, structural elucidation, and biological characterization of 9,12,13-TriHODE, presenting available quantitative data, in-depth experimental protocols, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of this and related lipid mediators.
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known as Corchorifatty Acid F, is an oxygenated metabolite of α-linolenic acid.[1] Its discovery and characterization have opened new avenues for understanding the role of plant-derived lipids in modulating inflammatory pathways. As a trihydroxy fatty acid, its structure suggests a potential role in cell signaling and as a precursor to other bioactive molecules. This guide will systematically explore the scientific journey of 9,12,13-TriHODE, from its isolation to the initial assessments of its biological activity.
Discovery and Physicochemical Properties
9(S),12(S),13(S)-TriHODE was first isolated and identified as a novel fatty acid from the leaves of Corchorus olitorius (Tiliaceae), a plant used in traditional medicine.[1] The structural determination was achieved through a combination of spectroscopic techniques, which are detailed in the experimental protocols section of this guide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₅ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| IUPAC Name | (9S,10E,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid | |
| Appearance | Not explicitly reported, likely an oil or amorphous solid | |
| Solubility | Soluble in methanol and other organic solvents | [1] |
Biological Activity
The primary biological activity reported for this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Table 2: Quantitative Biological Activity of this compound
| Assay | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Nitric Oxide Production Inhibition | Mouse Peritoneal Macrophages | Inhibitory | 44.8 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Corchorus olitorius
The following protocol is based on the methodology described by Yoshikawa et al. (1998).[1]
-
Extraction: Fresh leaves of Corchorus olitorius are extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the less polar compounds including fatty acids, is collected.
-
Silica Gel Column Chromatography: The EtOAc-soluble portion is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reverse-phase preparative HPLC. A typical mobile phase consists of a mixture of MeOH, H₂O, and acetic acid (AcOH). The elution is monitored by UV detection.
-
Final Product: The purified fraction yields this compound.
Structural Elucidation
The structure of this compound was determined using a combination of the following spectroscopic methods[1]:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Fast atom bombardment mass spectrometry (FAB-MS) can also be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and chemical environment of protons, including the stereochemistry of the double bond (E or Z) based on coupling constants.
-
¹³C-NMR: Determines the number and types of carbon atoms in the molecule.
-
2D-NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the positions of the hydroxyl groups.
-
-
Circular Dichroism (CD) Spectroscopy: Used to determine the absolute stereochemistry of the chiral centers (S or R configuration).
Nitric Oxide Production Inhibition Assay
The following is a generalized protocol for assessing the inhibitory effect of 9,12,13-TriHODE on NO production in macrophages, based on the principles of the assay used in the discovery paper.[1]
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The adherent macrophages are treated with a stimulating agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS. Concurrently, cells are treated with various concentrations of this compound. Control wells include cells treated with LPS alone and untreated cells.
-
Incubation: The plates are incubated for a period sufficient to allow for iNOS expression and NO production, typically 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the experimental samples are calculated from the standard curve. The percentage inhibition of NO production at each concentration of 9,12,13-TriHODE is determined relative to the LPS-only control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then calculated.
Biosynthesis and Signaling Pathway
The biosynthesis of this compound is believed to proceed from α-linolenic acid through a series of enzymatic reactions.[1] While the complete pathway is still under investigation, a plausible route involves the action of lipoxygenases (LOX), peroxygenases, and epoxide hydrolases.
The mechanism by which 9,12,13-TriHODE inhibits nitric oxide production is not yet fully elucidated. It may act by directly inhibiting the activity of the iNOS enzyme, by interfering with the signaling cascade that leads to iNOS expression (such as the NF-κB pathway), or by scavenging reactive oxygen species that are necessary for iNOS activity. Further research is required to delineate the precise molecular targets of this compound.
Conclusion and Future Directions
This compound is a structurally interesting oxylipin with demonstrated anti-inflammatory potential. Its discovery highlights the value of exploring natural products for novel therapeutic leads. Future research should focus on several key areas:
-
Elucidation of the complete biosynthetic and metabolic pathways.
-
Identification of the specific molecular targets and signaling pathways through which it exerts its anti-inflammatory effects.
-
In vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.
-
Synthesis of analogs to explore structure-activity relationships and optimize its therapeutic potential.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in medicine and drug discovery.
References
A Technical Guide to the Physiological Function of 9(S),12(S),13(S)-TriHODE in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, abbreviated as 9(S),12(S),13(S)-TriHODE, is a trihydroxy-oxidized metabolite of polyunsaturated fatty acids.[1][2] It belongs to the class of long-chain fatty acids and is a member of the octadecanoid family.[3][4] While research on its specific physiological roles in mammalian systems is still emerging, its precursors and related metabolites are known to be involved in a variety of biological processes, including inflammation and cell signaling.[5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential physiological functions inferred from related molecules, and detailed experimental protocols for its study.
Biosynthesis of 9,12,13-TriHODE
The biosynthesis of 9,12,13-trihydroxy-10(E)-octadecenoic acid is believed to occur through a sequential enzymatic oxidation of linoleic acid. This process involves the action of lipoxygenase, peroxygenase, and epoxide hydrolase. An alternative pathway involves the derivation from α-linolenic acid via a 9(S)-hydroperoxyoctadecatrienoic acid (9(S)-HpOTrE) intermediate.[9]
Figure 1: Proposed enzymatic pathway for the synthesis of 9,12,13-TriHODE.
Physiological Functions in Mammalian Systems
Direct evidence for the physiological functions of this compound in mammals is limited. However, studies on related oxidized linoleic acid metabolites (OXLAMs) provide insights into its potential roles.
One study identified decreased levels of this compound in canine mammary tumors compared to adjacent healthy tissue, suggesting a possible role in cancer pathophysiology.[9]
Inferred Functions from Related Metabolites
The broader family of trihydroxyoctadecenoic acids (TriHOMEs) are considered to have potential physiological relevance in inflammatory processes.[10] Other related hydroxy-octadecenoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs) have been more extensively studied and are implicated in:
-
Inflammation: Hydroxy-octadecenoic acids have demonstrated strong pro-inflammatory activities.[5]
-
Pain Perception: Oxidized linoleic acid metabolites, including HODEs and their ketone derivatives, are thought to work together in signaling for pain perception.[11][12]
-
Cancer: Various HODEs and related compounds have been shown to affect cancer cell proliferation. For instance, some hydroxy-octadecenoic acids promote the growth of MCF-7 cancer cells.[5]
Potential Signaling Pathways
While specific receptors for this compound have not been identified, its structural similarity to other OXLAMs suggests it may interact with similar signaling pathways. 9-HODE and 13-HODE are known to activate G protein-coupled receptors and nuclear receptors.
GPR132 (G2A) Activation
9(S)-HODE is a potent activator of the G protein-coupled receptor 132 (GPR132), also known as G2A.[11] This receptor is implicated in various physiological and pathological processes.
Figure 2: Potential activation of the GPR132 signaling pathway by HODEs.
PPAR Activation
Oxidized metabolites of linoleic acid are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[13][14][15][16][17] 13-S-HODE, for instance, can activate PPAR-γ.[13]
References
- 1. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]
- 3. Showing Compound (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (FDB017942) - FooDB [foodb.ca]
- 4. Showing Compound 9,12,13-TriHOME (FDB023418) - FooDB [foodb.ca]
- 5. Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake’s toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of inflammation in cancer by eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accumulation of Linoleic Acid by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Formation of 9(S),12(S),13(S)-Trihydroxyoctadeca-10,15-dienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 9(S),12(S),13(S)-Trihydroxyoctadeca-10,15-dienoic acid (9(S),12(S),13(S)-TriHODE), an oxylipin derived from α-linolenic acid. This document details the biosynthetic pathway, involved enzymes, and their kinetics. It also presents detailed experimental protocols for the synthesis, purification, and analysis of this stereospecific molecule. Furthermore, this guide explores the known biological activities and signaling pathways associated with this compound, offering valuable insights for researchers in drug development and related scientific fields.
Introduction
This compound is a trihydroxy fatty acid, an oxidized metabolite of α-linolenic acid, that has been identified in various plant species.[1] Oxylipins, the class of molecules to which this compound belongs, are known to play crucial roles in a variety of biological processes, including inflammation, immune responses, and plant defense mechanisms.[1][2] The specific stereochemistry of this compound suggests a controlled enzymatic synthesis, distinguishing it from products of random auto-oxidation. Understanding the enzymatic machinery responsible for its formation is critical for elucidating its physiological functions and exploring its therapeutic potential.
This guide will focus on the sequential enzymatic cascade involving lipoxygenase, peroxygenase, and epoxide hydrolase that leads to the stereospecific synthesis of this compound.
Enzymatic Biosynthesis Pathway
The formation of this compound from α-linolenic acid is a multi-step enzymatic process. The pathway is initiated by the action of a specific lipoxygenase, followed by a peroxygenase and finally an epoxide hydrolase.
Figure 1: Enzymatic pathway for the formation of this compound.
Step 1: Lipoxygenation of α-Linolenic Acid
The first committed step is the stereospecific dioxygenation of α-linolenic acid catalyzed by a 9-lipoxygenase (9-LOX) . This enzyme introduces molecular oxygen at the C-9 position of the fatty acid backbone, yielding 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE) .[1] The reaction is highly specific, producing the (S)-enantiomer.
Step 2: Peroxygenation of 9(S)-HpOTrE
The hydroperoxy intermediate, 9(S)-HpOTrE, is then converted to an epoxy alcohol by a peroxygenase . This enzyme utilizes the hydroperoxide group to form an epoxide ring across the C-12 and C-13 double bond, resulting in the formation of 12(R),13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoic acid .
Step 3: Hydrolysis of the Epoxy Alcohol
The final step is the hydrolysis of the epoxide ring by an epoxide hydrolase . This enzyme adds a water molecule to the epoxide, opening the ring to form two adjacent hydroxyl groups. The specific action of the epoxide hydrolase on the 12(R),13(S)-epoxide leads to the formation of the vicinal diol with (12S, 13S) stereochemistry, yielding the final product, This compound .
Quantitative Data
The efficiency of the enzymatic cascade is dependent on the kinetic parameters of the involved enzymes. While specific kinetic data for the complete pathway leading to this compound is not fully available in the literature, data for individual enzyme classes with similar substrates provide valuable insights.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source Organism |
| Lipoxygenase | Linoleic Acid | 19.46 | 9199.75 | 473.85 | Nostoc sp. |
| Peroxidase (Peroxygenase activity) | Guaiacol | 770 | - | - | Date Palm Leaves |
| Peroxidase (Peroxygenase activity) | H₂O₂ | 45 | - | - | Date Palm Leaves |
| Epoxide Hydrolase | (R)-epichlorohydrin | - | - | - | Agrobacterium radiobacter |
Table 1: Representative kinetic parameters of enzymes involved in trihydroxy fatty acid synthesis. Note: Data for peroxygenase and epoxide hydrolase with the specific substrates in the this compound pathway are limited; values for related substrates are provided for reference.[3]
Biological Activity and Signaling Pathways
This compound has been shown to possess various biological activities, primarily related to the modulation of inflammatory and immune responses.
-
Anti-inflammatory Effects: It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages, suggesting a role in mitigating inflammatory responses.[1]
-
Immune Modulation: In vivo studies have demonstrated that this compound can act as an adjuvant, enhancing the antiviral IgA and IgG antibody responses to a nasal influenza vaccine in mice.
-
Plant Defense: As an oxylipin, it is implicated in plant defense mechanisms against pathogens.[1]
The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are still under investigation. However, based on the activities of related oxidized fatty acids, potential pathways include the modulation of transcription factors such as NF-κB and the activation of peroxisome proliferator-activated receptors (PPARs).[2][4]
Figure 2: Postulated signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for the purification of the involved enzymes and the analysis of the final product.
Enzyme Purification
This protocol describes a general procedure for the purification of lipoxygenase from plant sources.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Occurrence, and Biological Context of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, occurrence, and biological significance of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE). This oxylipin, derived from the oxygenation of polyunsaturated fatty acids, has been identified in a variety of plant species and in mammalian systems, where it exhibits intriguing biological activities. This document consolidates available data on its natural distribution, presents detailed methodologies for its analysis, and illustrates its biosynthetic and potential signaling pathways.
Natural Occurrence of 9(S),12(S),13(S)-TriHODE
This compound is a metabolite of α-linolenic acid in plants and linoleic acid in animals.[1][2] Its presence has been confirmed in a diverse range of natural sources, from edible plants to mammalian inflammatory cells. While qualitative data on its occurrence are available, specific quantitative concentrations in many of these sources are not extensively documented in the current literature.
Table 1: Natural Sources of this compound
| Natural Source | Species/Tissue | Precursor Fatty Acid | Quantitative Data (Concentration) | Reference(s) |
| Plants | ||||
| Corchorus olitorius (Jute leaves) | α-Linolenic Acid | Data not available in reviewed literature. | [1][3] | |
| Phyteuma orbiculare (Round-headed Rampion) | Not specified | Data not available in reviewed literature. | [4] | |
| Cereal Seeds (e.g., Oat, Barley, Rye, Wheat) | Linoleic Acid | Peroxygenase activity, an enzyme in its biosynthetic pathway, is high in oat seeds, suggesting its presence. Specific concentration data is not available. | [5][6] | |
| Animals | ||||
| Human Eosinophils | Linoleic Acid | Produced in a 15-lipoxygenase-dependent manner. Specific concentration data is not available. | [2] | |
| Canine Mammary Tissue | Not specified | Levels are reportedly decreased in tumor tissue compared to adjacent healthy tissue. | [1] |
Biosynthesis of this compound in Plants
In plants, this compound is synthesized from α-linolenic acid through a sequential enzymatic cascade involving lipoxygenase (LOX), peroxygenase (POX), and epoxide hydrolase (EH).[7][8]
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peroxygenase-Catalyzed Fatty Acid Epoxidation in Cereal Seeds (Sequential Oxidation of Linoleic Acid into 9(S),12(S),13(S)-Trihydroxy-10(E)-Octadecenoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Surface toll-like receptor 9 on immune cells and its immunomodulatory effect [frontiersin.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
An In-depth Technical Guide to 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid, also known as 9(S),12(S),13(S)-TriHODE, is a polyunsaturated fatty acid derived from the enzymatic oxidation of α-linolenic acid. As a member of the oxylipin family, this molecule has garnered significant interest for its diverse biological activities, including anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, biosynthesis, and biological functions of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Stereochemistry
This compound is an 18-carbon fatty acid with three hydroxyl groups and two double bonds. Its systematic IUPAC name is (9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[1].
Key Structural Features:
-
Carbon Chain: 18 carbons
-
Hydroxyl Groups: Located at carbons 9, 12, and 13, all in the (S) configuration.
-
Double Bonds:
-
A trans (E) double bond between carbons 10 and 11.
-
A cis (Z) double bond between carbons 15 and 16.
-
-
Carboxylic Acid: At carbon 1.
Chemical Identifiers:
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₅[1] |
| Molecular Weight | 328.4 g/mol [1] |
| CAS Number | 95341-44-9[1] |
| Synonyms | Corchorifatty Acid F, Fulgidic Acid, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE[2] |
Biosynthesis
This compound is synthesized in plants and other organisms from α-linolenic acid through a multi-step enzymatic pathway. The key enzymes involved are lipoxygenase, peroxygenase, and epoxide hydrolase. The biosynthesis proceeds through a hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)[2].
The proposed biosynthetic pathway is as follows:
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily related to the modulation of inflammatory and immune responses.
| Biological Activity | Assay System | Endpoint | Result |
| Anti-allergic | RBL-2H3 mast cells | Inhibition of antigen-induced β-hexosaminidase release | IC₅₀ = 28.7 µg/ml |
| Anti-inflammatory | LPS-stimulated BV-2 microglia | Inhibition of nitric oxide (NO) production | IC₅₀ = 40.95 µM |
| Immunomodulatory | In vivo (mice) | Enhancement of antiviral IgA and IgG antibody responses to a nasal influenza vaccine | 5.2-fold (IgA) and 2-fold (IgG) increase with 1 µ g/animal |
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This protocol is a representative method based on the known biosynthetic pathway and chemo-enzymatic synthesis of related trihydroxy fatty acids.
Step 1: Formation of 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE)
-
Substrate Preparation: Prepare a solution of α-linolenic acid in an appropriate buffer (e.g., borate buffer, pH 9.0).
-
Enzymatic Reaction: Add a 9-lipoxygenase (e.g., from soybean) to the α-linolenic acid solution. Incubate at a controlled temperature (e.g., 4°C) with gentle agitation and aeration.
-
Reaction Monitoring: Monitor the formation of the conjugated diene system of 9(S)-HpOTrE by UV spectrophotometry at 234 nm.
-
Extraction: Once the reaction is complete, acidify the mixture to pH 3-4 and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Purify the 9(S)-HpOTrE using silica gel column chromatography.
Step 2: Formation of 12(S),13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoic acid
-
Enzymatic Reaction: Incubate the purified 9(S)-HpOTrE with a preparation containing peroxygenase activity (e.g., a microsomal fraction from oat seeds) in a suitable buffer.
-
Extraction and Purification: Extract the epoxy alcohol product as described in Step 1 and purify by chromatography.
Step 3: Formation of this compound
-
Enzymatic Hydrolysis: Incubate the purified epoxy alcohol with an epoxide hydrolase to hydrolyze the epoxide ring.
-
Final Purification: Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).
β-Hexosaminidase Release Assay in RBL-2H3 Cells
This assay measures the inhibitory effect of this compound on mast cell degranulation.
-
Cell Culture: Culture RBL-2H3 cells in appropriate media.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.
-
Treatment: Wash the cells and pre-incubate with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA).
-
Supernatant Collection: After incubation (e.g., 30 minutes), centrifuge the plate and collect the supernatant.
-
Enzymatic Reaction: Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer (pH 4.5).
-
Measurement: Stop the reaction with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10.0) and measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 lysed cells).
Nitric Oxide Production Assay in LPS-Stimulated BV-2 Microglia
This assay determines the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production.
-
Cell Culture: Plate BV-2 microglial cells and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of this compound.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its anti-inflammatory and anti-allergic properties suggest interactions with key signaling nodes in inflammatory and immune cells.
References
Methodological & Application
Application Note: Quantitative Analysis of 9(S),12(S),13(S)-TriHODE using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE), a linoleic acid-derived oxylipin, is implicated in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier.[1] Accurate quantification of this and other related trihydroxyoctadecenoic acids (TriHOMEs) is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of 9(S),12(S),13(S)-TriHODE in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
This compound is a metabolite of linoleic acid, a major polyunsaturated fatty acid.[2] Its formation can occur through enzymatic pathways, suggesting a role in regulated biological processes.[1] In vascular tissues, TriHOMEs may be involved in the regulation of prostaglandin synthesis.[2] In plants, a similar compound is formed from α-linolenic acid via a hydroperoxide intermediate, suggesting diverse biosynthetic origins and functions.[3]
Caption: Biosynthesis pathway of this compound from linoleic acid.
Experimental Workflow
The quantification of this compound is achieved through a streamlined workflow involving sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is crucial for accurate quantification, correcting for analyte loss during sample processing and matrix effects during analysis.[4]
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the analysis of TriHOME isomers.[5]
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
[11,12,13-13C3] this compound internal standard (IS)
-
MS-grade methanol, acetonitrile, isopropanol, and acetic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture supernatant)
Sample Preparation
-
Thawing: Thaw biological samples on ice.
-
Internal Standard Addition: Spike samples with the internal standard solution to a final concentration appropriate for the expected analyte levels.
-
Extraction:
-
For liquid-liquid extraction (LLE), a common method for lipids, use a solvent system such as ethyl acetate or a mixture of hexane and isopropanol.
-
For solid-phase extraction (SPE), C18 cartridges are often employed to enrich for hydrophobic analytes like TriHODEs.
-
-
Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 84% methanol).[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Acetic Acid in Water[5] |
| Mobile Phase B | 5% Methanol in Acetonitrile[5] |
| Gradient | Isocratic elution with 30% Mobile Phase B[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 7.5 µL[5] |
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Analyte Transition | m/z 329.1 → 211.0[5] |
| Internal Standard Transition | m/z 332.1 → 213.0[5] |
| Collision Energy (CE) | 25 eV[5] |
| Cone Voltage | 37 V[5] |
Calibration and Quantification
Prepare a 9-point calibration curve by serially diluting a stock solution of this compound.[5] The concentration range should encompass the expected levels in the samples. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Perform a linear regression to determine the concentration of the analyte in the unknown samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative LC-MS/MS method for TriHODE quantification.[1][6]
| Parameter | Performance |
| Linearity (R²) | > 0.998[1] |
| Limit of Detection (LOD) | 90-98 fg on column[1] |
| Accuracy | 98-120%[1] |
| Precision (CV) | ≤ 6.1%[1] |
| Calibration Range | 0.023–150 ng/mL[5] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and careful optimization of chromatographic and mass spectrometric parameters are key to achieving accurate and reproducible results. This methodology is a valuable tool for researchers investigating the role of TriHODEs in health and disease.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. metabolomics.se [metabolomics.se]
- 6. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for 9(S),12(S),13(S)-TriHODE: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE) is an oxidized lipid mediator derived from the enzymatic oxygenation of α-linolenic acid. As an oxylipin, it is involved in a variety of physiological and pathological processes, including inflammation. Accurate quantification of 9,12,13-TriHODE in biological matrices is crucial for understanding its role in cellular signaling and disease. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, such as plasma, serum, and cell culture media, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of 9(S),12(S),13(S)-TriHODE using reversed-phase C18 cartridges.
Signaling Pathway of α-Linolenic Acid-Derived Oxylipins
This compound is a downstream metabolite of α-linolenic acid (ALA). The general signaling pathway for ALA-derived oxylipins begins with the release of ALA from the cell membrane phospholipids by phospholipase A2 (PLA2). Free ALA is then metabolized by a series of enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes, to produce a variety of oxylipins.[1][2] These lipid mediators can then act on nuclear receptors such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) to modulate gene expression involved in inflammation and lipid metabolism.[1][2]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from biological fluids such as plasma or serum. A reversed-phase C18 SPE cartridge is recommended for this procedure.
Materials and Reagents
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar)
-
Biological Sample: Plasma, serum, or cell culture supernatant
-
Internal Standard: Deuterated 9,12,13-TriHODE or a structurally similar deuterated oxylipin
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC or Milli-Q grade
-
Formic Acid (FA) or Acetic Acid (AA): LC-MS grade
-
Nitrogen Gas: High purity
-
SPE Vacuum Manifold
-
Sample Collection Tubes
Sample Preparation
-
Thaw frozen biological samples on ice.
-
To 500 µL of the sample, add an appropriate amount of internal standard.
-
Acidify the sample to a pH of approximately 3-4 by adding 5-10 µL of formic acid or acetic acid. This step is crucial for the efficient retention of acidic analytes like TriHODEs on the C18 sorbent.[2]
-
Vortex the sample gently for 10-15 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
The following steps outline the SPE procedure using a C18 cartridge on a vacuum manifold.
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.[3]
-
Equilibration: Pass 1 mL of HPLC-grade water containing 0.1% formic acid through the cartridge to prepare it for the acidified sample. Do not allow the cartridge to dry.[3]
-
Sample Loading: Slowly load the acidified sample supernatant onto the conditioned and equilibrated C18 cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.[3]
-
Drying: Dry the cartridge thoroughly under a high vacuum for at least 5 minutes to remove any residual aqueous solution.
-
Elution: Place a clean collection tube under the cartridge. Elute the 9,12,13-TriHODE and other retained lipids with two aliquots of 0.5 mL of methanol.[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
Data Presentation
While specific recovery and purity data for this compound are not extensively published, the recovery of structurally similar oxylipins using C18 or polymeric SPE is generally high. The following table summarizes expected performance based on published data for related compounds.
| Analyte Class | Sorbent Type | Typical Recovery (%) | Reference |
| Hydroxylated Fatty Acids | C18 | 85 - 100 | [5] |
| Eicosanoids | Polymeric (HLB) | > 80 | [6] |
| Prostaglandins | C18 | > 90 | [5] |
Note: Actual recovery for this compound should be determined empirically using spiked samples and an appropriate internal standard.
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the isolation of this compound from biological matrices. The use of a C18 reversed-phase sorbent, coupled with sample acidification, ensures efficient capture of the analyte. This sample preparation method is suitable for downstream quantitative analysis by LC-MS/MS, enabling researchers to accurately measure this important lipid mediator in their studies. Optimization of wash and elution solvent compositions may be necessary depending on the specific sample matrix and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 6. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 9(S),12(S),13(S)-TriHODE from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE) is a member of the oxylipin family, a group of oxygenated fatty acids involved in various physiological and pathological processes in plants.[1] These compounds are synthesized from linoleic acid through a series of enzymatic reactions and are implicated in plant defense mechanisms against pathogens.[1][2] The accurate extraction and quantification of 9,12,13-TriHODE from plant tissues are crucial for understanding its biological role and for potential applications in agriculture and medicine. This document provides detailed protocols for the extraction and analysis of 9,12,13-TriHODE from plant tissues, tailored for researchers in academia and the pharmaceutical industry.
Data Presentation
Quantitative data for the extraction of 9,12,13-TriHODE is often dependent on the specific plant matrix and the developmental stage of the tissue. The following table summarizes typical parameters that should be optimized for efficient extraction.
| Parameter | Value/Range | Notes |
| Plant Material | Fresh or Frozen Tissue | Freezing in liquid nitrogen immediately after harvest is recommended to quench enzymatic activity. |
| Sample Grinding | Mortar and Pestle with Liquid Nitrogen | Ensures a fine powder and prevents degradation of the analyte. |
| Extraction Solvent | Methanol, Ethanol, or Chloroform/Methanol mixtures | The choice of solvent will depend on the specific plant matrix and subsequent analytical methods. |
| Solvent-to-Sample Ratio | 10:1 (v/w) | This ratio can be adjusted based on the tissue type and expected concentration of the analyte. |
| Extraction Time | 30 min - 2 hours | Sonication or shaking can enhance extraction efficiency. |
| Extraction Temperature | 4°C to Room Temperature | Lower temperatures are preferred to minimize degradation. |
| Internal Standard | Deuterated TriHODE or similar lipid standard | Essential for accurate quantification by mass spectrometry. |
Experimental Protocols
Protocol 1: General Extraction of 9,12,13-TriHODE from Plant Tissues
This protocol outlines a general procedure for the extraction of 9,12,13-TriHODE from plant leaves, fruits, or roots.
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., Methanol)
-
Internal standard (e.g., d4-9,12,13-TriHODE)
-
Centrifuge
-
Speed vacuum concentrator or nitrogen evaporator
-
LC-MS grade solvents (acetonitrile, water, acetic acid, methanol)
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add 1 mL of cold methanol containing an appropriate amount of internal standard. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture for 30 minutes at 4°C with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 13,400 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness using a speed vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitution: Re-suspend the dried extract in 150 µL of methanol.[3] Centrifuge again for 10 minutes at 13,400 x g to pellet any insoluble material.[3]
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of 9,12,13-TriHODE by LC-MS/MS
This protocol describes the analysis of the extracted 9,12,13-TriHODE using a triple quadrupole mass spectrometer.
Instrumentation:
-
Waters Acquity UPLC system coupled to a Waters Xevo TQ-XS triple quadrupole mass spectrometer.[4]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% acetic acid in water.[4]
-
Mobile Phase B: 5% methanol in acetonitrile.[4]
-
Gradient: Isocratic elution with 30% mobile phase B.[4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions:
-
9,12,13-TriHODE: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions need to be optimized based on the instrument and standards)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizations
Biosynthetic Pathway of 9(S),12(S),13(S)-TriHODE
The following diagram illustrates the enzymatic conversion of linoleic acid to this compound in plants. The pathway involves the sequential action of lipoxygenase, peroxygenase, and epoxide hydrolase.[2]
Caption: Biosynthetic pathway of this compound from linoleic acid.
Experimental Workflow for Extraction and Analysis
The diagram below outlines the key steps in the experimental workflow for the extraction and quantification of this compound from plant tissues.
Caption: Workflow for this compound extraction and analysis.
References
Application Notes and Protocols for the Analysis of 9(S),12(S),13(S)-TriHODE in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHODE) is a linoleic acid-derived oxylipin that is gaining attention as a potential biomarker in various physiological and pathological processes, including inflammation and metabolic diseases.[1][2] Accurate and precise quantification of this and other trihydroxyoctadecenoic acid (TriHOME) isomers in biological matrices is crucial for understanding their biological roles and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific measurement of 9(S),12(S),13(S)-TriHODE in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biosynthesis of 9,12,13-TriHODE
9,12,13-TriHODE is synthesized from linoleic acid through a multi-enzymatic pathway. The process is initiated by the action of lipoxygenase, followed by peroxygenase and epoxide hydrolase to form the trihydroxy fatty acid.[3]
References
Application Notes and Protocols for Determining 9(S),12(S),13(S)-TriHODE Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid, or 9(S),12(S),13(S)-TriHODE, is a bioactive oxylipin derived from linoleic acid.[1][2] This lipid mediator is involved in a variety of biological processes, exhibiting anti-inflammatory properties and modulating immune responses.[1][3] For instance, it has been demonstrated to inhibit nitric oxide (NO) production in BV-2 microglia and antigen-induced degranulation in RBL-2H3 mast cells.[1] Understanding the cellular mechanisms of this compound is crucial for elucidating its physiological roles and therapeutic potential.
Many oxylipins exert their effects by activating G-protein coupled receptors (GPCRs), which trigger downstream signaling cascades.[4][5] While the specific receptor for this compound has not been definitively identified, its activity in various cell types suggests the involvement of such signaling pathways. This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on common downstream effects of GPCR activation.
These protocols are designed to be adaptable for screening compounds that modulate this compound activity and for investigating its signaling pathways in relevant cell models.
Signaling Pathway Overview
The binding of a ligand, such as this compound, to its cognate GPCR initiates a cascade of intracellular events. Depending on the G-protein subunit coupled to the receptor (e.g., Gq, Gs, Gi), different second messenger systems are activated. The following diagram illustrates a hypothetical signaling pathway for this compound based on common GPCR signaling mechanisms.
Caption: Hypothetical signaling pathway of this compound via a G-protein coupled receptor.
Experimental Protocols
The following protocols describe cell-based assays to measure the activity of this compound. The choice of assay will depend on the specific research question and the anticipated signaling pathway.
Calcium Mobilization Assay
This assay is suitable for investigating GPCRs that couple to Gq, leading to an increase in intracellular calcium concentration.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist that activates a Gq-coupled receptor, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured over time.
Recommended Cell Line:
-
BV-2 Microglia: Known to exhibit a response to this compound.[1]
Materials:
-
BV-2 cells
-
This compound (and vehicle control, e.g., ethanol)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Include a vehicle control.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
cAMP Accumulation/Inhibition Assay
This assay is used to determine if this compound acts through a Gs or Gi-coupled receptor, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).
Principle: Cellular cAMP levels are measured in response to treatment with this compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator (e.g., forskolin) to measure the inhibitory effect of the test compound. Commercially available ELISA or HTRF-based kits are commonly used for cAMP quantification.
Recommended Cell Line:
-
RBL-2H3 Mast Cells: These cells have shown a response to this compound and are a suitable model for studying GPCR signaling.[1]
Materials:
-
RBL-2H3 cells
-
This compound (and vehicle control)
-
Forskolin (for Gi pathway investigation)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Pre-treatment:
-
Remove the culture medium and replace it with serum-free medium containing IBMX (final concentration 0.5 mM).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
For Gs pathway: Add serial dilutions of this compound or vehicle to the wells.
-
For Gi pathway: Add serial dilutions of this compound or vehicle, followed by the addition of forskolin (final concentration 10 µM) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
For Gs pathway: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
For Gi pathway: Plot the percentage of forskolin-stimulated cAMP inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50.
-
Nitric Oxide (NO) Production Inhibition Assay
This functional assay measures a downstream biological effect of this compound in inflammatory cells.
Principle: BV-2 microglial cells produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound on NO production is quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.
Recommended Cell Line:
-
BV-2 Microglia
Materials:
-
BV-2 cells
-
This compound (and vehicle control)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 4 x 10^4 cells/well and culture overnight.
-
Pre-treatment:
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing serial dilutions of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Plot the percentage of LPS-induced NO production inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50.[1]
-
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of this compound Activity in Cell-Based Assays
| Assay | Cell Line | Parameter Measured | Result (EC50 / IC50) |
| Calcium Mobilization | BV-2 | Intracellular Ca2+ | EC50 = [Value] µM |
| cAMP Accumulation (Gs) | RBL-2H3 | cAMP Production | EC50 = [Value] µM |
| cAMP Inhibition (Gi) | RBL-2H3 | Inhibition of Forskolin-stimulated cAMP | IC50 = [Value] µM |
| NO Production Inhibition | BV-2 | Nitrite Concentration | IC50 = 40.95 µM[1] |
Logical Relationship Diagram:
Caption: Logic for selecting an appropriate cell-based assay.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the cellular activity of this compound. By employing a combination of second messenger and functional assays, researchers can gain valuable insights into the signaling pathways modulated by this bioactive lipid mediator. The data generated from these assays will be instrumental in advancing our understanding of the physiological and pathophysiological roles of this compound and will aid in the development of novel therapeutic agents targeting its signaling axis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound 9,12,13-TriHOME (FDB023418) - FooDB [foodb.ca]
- 3. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors [mdpi.com]
- 5. LimeMap: a comprehensive map of lipid mediator metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Chromatography for the Separation of 9(S),12(S),13(S)-TriHODE Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecadienoic acids (TriHODEs) are oxidized metabolites of polyunsaturated fatty acids, such as linoleic and α-linolenic acid, that play significant roles in various physiological and pathological processes, including inflammation. The specific stereochemistry of these molecules is crucial to their biological activity. This document provides a detailed application note and protocol for the chiral separation of 9(S),12(S),13(S)-TriHODE from its other stereoisomers using High-Performance Liquid Chromatography (HPLC).
This compound is an oxylipin derived from α-linolenic acid.[1] Altered levels of this molecule have been observed in certain disease states, highlighting the importance of precise analytical methods to distinguish between its various stereoisomeric forms.[1] Chiral chromatography is an essential technique for this purpose, enabling the separation of enantiomers and diastereomers that possess identical chemical formulas but different spatial arrangements.[2]
Data Presentation
The following tables summarize the chromatographic conditions and expected retention times for the chiral separation of 9,12,13-TriHODE isomers based on published methods.[2]
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | UHPLC or HPLC system with a binary pump, autosampler, and column oven |
| Chiral Column | Chiralpak AD-RH, 2.1 x 150 mm, 3 µm particle size |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
Table 2: Chromatographic Conditions for Chiral Separation
| Parameter | Value |
| Mobile Phase | Isocratic elution with 35% Acetonitrile containing 20% Isopropanol and 0.1% Acetic Acid in Water |
| Flow Rate | 0.15 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | Approximately 100 minutes |
Table 3: Estimated Retention Times for 9,12,13-TriHODE Isomers
| Isomer | Estimated Retention Time (min) |
| 9(R),12(R),13(R)-TriHODE | ~45 |
| This compound | ~50 |
| Other 9,12,13-TriHODE Diastereomers | Eluting between ~40-60 min |
Note: Retention times are estimated from published chromatograms and may vary depending on the specific HPLC system, column batch, and mobile phase preparation.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound isomers.
Protocol 1: Sample Preparation
-
Lipid Extraction: For biological samples, perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure to isolate the lipid fraction containing the TriHODE isomers.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to enrich the oxylipin fraction.
-
Condition the cartridge with methanol followed by water.
-
Load the sample in an aqueous solution.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the TriHODEs with methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a stream of nitrogen. Reconstitute the dried residue in the mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC-MS/MS Analysis
-
System Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase (35% Acetonitrile with 20% Isopropanol and 0.1% Acetic Acid in Water) at a flow rate of 0.15 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the reconstituted sample into the HPLC system.
-
Chromatographic Separation: Perform the isocratic elution for approximately 100 minutes to allow for the separation of all TriHODE isomers.
-
Mass Spectrometric Detection: Detect the eluting isomers using a triple quadrupole mass spectrometer in negative ESI mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. A common transition for TriHOMEs is m/z 329.1 → 211.0.[2]
-
Data Analysis: Identify the this compound isomer based on its retention time relative to available standards or by comparing the elution profile to published chromatograms. Quantify the isomer by integrating the peak area.
Mandatory Visualization
Diagram 1: Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral separation and analysis of TriHODE isomers.
Diagram 2: Biosynthesis and Potential Signaling Pathway of this compound
References
Application Notes and Protocols for the Quantitative Assay of 9(S),12(S),13(S)-TriHODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE) is an oxidized lipid mediator derived from the enzymatic oxygenation of alpha-linolenic acid.[1] As a member of the oxylipin family, it is implicated in a variety of physiological and pathological processes, including inflammation and cellular signaling.[2][3][4] Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.
These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a developmental framework for an Enzyme-Linked Immunosorbent Assay (ELISA).
Biochemical Properties of this compound
A clear understanding of the analyte's properties is fundamental for assay development.
| Property | Value | Reference |
| Synonyms | Corchorifatty Acid F, Fulgidic Acid | [1] |
| Molecular Formula | C₁₈H₃₂O₅ | [1][5] |
| Molecular Weight | 328.4 g/mol | [1][5] |
| Class | Oxylipin, Fatty Acyl | [6] |
| Precursor | Alpha-linolenic acid | [1] |
| Solubility | Soluble in ethanol | [1] |
Signaling Pathway
Oxylipins, including TriHODEs, are known to act as signaling molecules, although the specific pathway for this compound is an active area of research. Generally, oxylipins are synthesized from polyunsaturated fatty acids (PUFAs) and can exert their effects through G-protein coupled receptors (GPCRs) or by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[4]
Experimental Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS
LC-MS/MS is the gold standard for the quantification of oxylipins due to its high sensitivity and specificity.[7] This protocol is based on established methods for the analysis of related compounds.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate this compound from biological matrices (e.g., plasma, cell culture media).
-
Materials:
-
SPE cartridges (e.g., Oasis MAX)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a deuterated analog of a related TriHODE)
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile with formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.
-
UPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 5% methanol in acetonitrile).[8]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to achieve separation.
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For 9,12,13-TriHOME, a transition of m/z 329.1 → 211.0 has been reported.[8][9] This should be optimized for this compound.
-
Collision Energy: To be optimized for the specific instrument and analyte (e.g., 25 eV for a related compound).[8]
-
3. Data Analysis and Quantification
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the standard curve.
LC-MS/MS Workflow Diagram
Protocol 2: Developmental Protocol for a Competitive ELISA
As no commercial ELISA kit is currently available for this compound, this section outlines the steps for developing a competitive ELISA. This type of assay is suitable for small molecules.
1. Reagent Development
-
Hapten-Carrier Conjugate Synthesis:
-
Covalently couple this compound (the hapten) to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to make it immunogenic.
-
-
Antibody Production:
-
Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate.
-
Screen for antibody production and isolate polyclonal or produce monoclonal antibodies with high affinity and specificity for this compound.
-
-
Enzyme-Labeled Analyte:
-
Conjugate this compound to a reporter enzyme (e.g., Horseradish Peroxidase (HRP)).
-
2. Assay Protocol
-
Plate Coating:
-
Coat a microtiter plate with the anti-9(S),12(S),13(S)-TriHODE antibody.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA solution).
-
-
Competitive Reaction:
-
Add standards or samples containing unknown amounts of this compound to the wells.
-
Add a fixed amount of the enzyme-labeled this compound to each well.
-
Incubate to allow the free and enzyme-labeled analyte to compete for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
3. Data Analysis
-
The signal is inversely proportional to the concentration of this compound in the sample.
-
A standard curve is generated, and the concentration in the samples is determined by interpolation.
Competitive ELISA Workflow Diagram
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. Below is a template for presenting results from a validation study.
Table 1: LC-MS/MS Assay Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | Signal-to-noise > 10 |
| Accuracy (% Bias) | -5% to +5% | Within ±15% |
| Precision (%CV) | <10% | ≤15% |
| Recovery (%) | 85-95% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent across lots |
Table 2: ELISA Assay (Hypothetical) Performance
| Performance Metric | Result | Target |
| IC₅₀ | To be determined | - |
| Dynamic Range | To be determined | e.g., 0.1-100 ng/mL |
| Specificity (Cross-reactivity) | To be determined | <1% with related oxylipins |
| Intra-assay Precision (%CV) | <10% | ≤10% |
| Inter-assay Precision (%CV) | <15% | ≤15% |
Conclusion
The quantification of this compound is essential for advancing our understanding of its biological roles. The LC-MS/MS protocol provided offers a robust and sensitive method for accurate measurement. While a specific ELISA is not yet available, the developmental protocol outlines a clear path for its creation, which would provide a higher-throughput screening alternative. Researchers should carefully validate their chosen assay to ensure reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oxylipin - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9S,12S,13S-trihydroxy-10E,15Z-octadecadienoic acid | C18H32O5 | CID 10936354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomics.se [metabolomics.se]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 9(S),12(S),13(S)-TriHODE as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammation. Consequently, the identification and validation of sensitive and specific biomarkers of oxidative stress are of paramount importance for early diagnosis, disease monitoring, and the development of novel therapeutic interventions.
9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9(S),12(S),13(S)-TriHODE) is a trihydroxy-derivative of linoleic acid, a major polyunsaturated fatty acid in humans. Its formation is indicative of lipid peroxidation, a hallmark of oxidative stress. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker for oxidative stress in research and drug development settings.
Data Presentation: this compound Levels in Oxidative Stress-Associated Conditions
The following table summarizes quantitative data on the levels of 9,12,13-TriHODE isomers in human samples from a study on Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by significant oxidative stress.
| Analyte | Healthy Smokers (pg/mL in BALF) | COPD Patients (pg/mL in BALF) | Fold Change | Reference |
| This compound and other 9,12,13-TriHOME isomers | Data not provided for individual isomers | All TriHOME isomers were increased | - | [1] |
Note: The referenced study quantified a mixture of 9,12,13-TriHODE isomers (termed TriHOMEs) and found a general increase in the bronchoalveolar lavage fluid (BALF) of COPD patients compared to healthy smokers, indicating a positive correlation with a disease state known for high oxidative stress. Specific concentrations for the 9(S),12(S),13(S) isomer were not individually reported.
Signaling Pathways and Molecular Interactions
Under conditions of oxidative stress, the increased production of ROS leads to the non-enzymatic peroxidation of polyunsaturated fatty acids like linoleic acid, or enzymatic oxidation via lipoxygenases (LOX) and peroxygenases, resulting in the formation of various oxidized lipids, including this compound. While the direct downstream signaling pathways of this compound are not as extensively characterized as those of its precursors, the hydroxyoctadecadienoic acids (HODEs), its formation is a direct consequence of oxidative damage to cellular lipids. The related molecules, 9-HODE and 13-HODE, have been shown to act as signaling molecules, activating receptors such as peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptor 132 (GPR132), which are involved in inflammatory and metabolic responses.[2]
Caption: Formation of this compound under oxidative stress and potential signaling.
Experimental Protocols
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from a validated method for the analysis of TriHODE isomers in biological fluids.[1]
1. Sample Preparation (from Plasma/Serum)
-
Internal Standard Spiking: To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound) at a known concentration. This is crucial for accurate quantification.
-
Protein Precipitation and Lipid Extraction:
-
Add 300 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 600 µL of chloroform and 400 µL of water.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-12 min: Linear gradient from 30% to 100% B
-
12-14 min: Hold at 100% B
-
14.1-16 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9,12,13-TriHODE: Precursor ion (m/z) 329.2 -> Product ion (m/z) 171.1 (This transition is a common fragment for TriHODEs; specific isomers may have other characteristic fragments that should be optimized).
-
Internal Standard: Monitor the specific transition for the deuterated standard used.
-
-
Data Analysis: Quantify the peak area of this compound and normalize it to the peak area of the internal standard. Generate a standard curve using known concentrations of a this compound analytical standard to determine the concentration in the samples.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This compound is a promising biomarker for oxidative stress, directly reflecting the extent of lipid peroxidation. The provided protocols offer a robust framework for its quantification in biological samples, enabling researchers and drug development professionals to investigate its role in various disease states and to assess the efficacy of novel antioxidant therapies. Further research is warranted to fully elucidate its specific signaling pathways and to establish its clinical utility as a diagnostic and prognostic marker.
References
Application Notes and Protocols for 9(S),12(S),13(S)-TriHODE in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9,12,13-TriHODE) is a bioactive oxylipin derived from the enzymatic oxidation of α-linolenic acid. As a member of the octadecanoid family, this trihydroxy fatty acid is gaining attention in the field of lipidomics for its potential role in various physiological and pathological processes, including inflammation and cancer.[1] These application notes provide a comprehensive overview of the current understanding of 9,12,13-TriHODE, including its biosynthesis, potential signaling pathways, and detailed protocols for its analysis in lipidomics research.
Biosynthesis and Biological Relevance
9,12,13-TriHODE is formed from α-linolenic acid via a 9(S)-hydroperoxyoctadecatrienoic acid (9(S)-HpOTrE) intermediate.[1] In plants, its synthesis involves the sequential action of lipoxygenase, peroxygenase, and epoxide hydrolase enzymes. While its precise functions are still under investigation, studies have shown that levels of 9,12,13-TriHODE are decreased in canine mammary tumors compared to adjacent healthy tissue, suggesting a potential role in cancer pathophysiology.[1] Furthermore, related trihydroxyoctadecenoic acids (TriHOMEs), derived from linoleic acid, have been found to be dysregulated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), highlighting the potential involvement of this class of molecules in inflammatory signaling.
Data Presentation: Quantitative Analysis of Trihydroxy Fatty Acids
While specific quantitative data for 9(S),12(S),13(S)-TriHODE across various biological matrices remains limited in the literature, a study on the closely related 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) isomers in human bronchoalveolar lavage fluid (BALF) provides valuable insights into the expected concentration ranges and disease-related alterations of such molecules. The following table summarizes the levels of four 9,12,13-TriHOME enantiomer pairs in healthy smokers and patients with Chronic Obstructive Pulmonary Disease (COPD).
| Analyte (9,12,13-TriHOME Enantiomer Pairs) | Healthy Smokers (pg/mL) | COPD Patients (pg/mL) | Fold Change (COPD/Healthy) | p-value |
| 9(S),12(S),13(S)-/9(R),12(R),13(R)-TriHOME | 1.8 ± 0.4 | 4.2 ± 0.9 | 2.3 | < 0.05 |
| 9(R),12(S),13(S)-/9(S),12(R),13(R)-TriHOME | 1.2 ± 0.3 | 2.9 ± 0.6 | 2.4 | < 0.05 |
| 9(S),12(R),13(S)-/9(R),12(S),13(R)-TriHOME | 2.5 ± 0.6 | 5.8 ± 1.2 | 2.3 | < 0.05 |
| 9(R),12(R),13(S)-/9(S),12(S),13(R)-TriHOME | 3.1 ± 0.7 | 7.1 ± 1.5 | 2.3 | < 0.05 |
Data adapted from a study on TriHOME isomers in BALF. The concentrations are presented as mean ± standard error of the mean (SEM). This data serves as a reference for potential concentration ranges of this compound in biological fluids.
Signaling Pathways and Experimental Workflows
The signaling pathways of this compound are not yet fully elucidated. However, based on the known signaling of related oxidized linoleic acid metabolites like 9-HODE and 13-HODE, a putative signaling pathway can be proposed. These related compounds are known to exert their effects through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors such as GPR132.[2][3]
Below are diagrams illustrating the putative signaling pathway, the biosynthetic pathway in plants, and a general experimental workflow for the lipidomics analysis of this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of related trihydroxy fatty acids and can be adapted for the targeted quantification of this compound in biological samples.
Protocol 1: Lipid Extraction from Biological Fluids (e.g., Plasma, BALF)
Materials:
-
Biological fluid sample (e.g., 100 µL plasma)
-
Internal Standard (IS): Deuterated 9,12,13-TriHODE or a related deuterated trihydroxy fatty acid
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological fluid in a glass tube, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is adapted from a validated method for the analysis of TriHOME isomers and is suitable for a UPLC system coupled to a triple quadrupole or QTOF mass spectrometer.[4]
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 70% B
-
12-15 min: Linear gradient from 70% to 98% B
-
15-17 min: Hold at 98% B
-
17.1-20 min: Return to 30% B and equilibrate
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions:
-
9,12,13-TriHODE: The precursor ion will be [M-H]⁻ at m/z 327.2. Product ions for fragmentation need to be determined by infusing a standard. Based on data for a similar compound, a potential product ion for 9,12,13-TriHODE could be m/z 211.1.[4][5]
-
Internal Standard: Monitor the appropriate precursor and product ions for the deuterated standard.
-
Quantification:
-
Construct a calibration curve using a series of concentrations of a this compound analytical standard, spiked with a fixed concentration of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is an emerging lipid mediator with potential significance in health and disease. The application notes and protocols provided here offer a framework for researchers to investigate the role of this and other trihydroxy fatty acids in their lipidomics studies. Further research is warranted to fully elucidate the signaling pathways and biological functions of this compound, which may lead to the identification of new biomarkers and therapeutic targets for a variety of diseases.
References
- 1. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. metabolomics.se [metabolomics.se]
- 5. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in 9(S),12(S),13(S)-TriHODE LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9(S),12(S),13(S)-Trihydroxyoctadecenoic acid (TriHODE).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of 9(S),12(S),13(S)-TriHODE?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Given that this compound is often present at low concentrations in complex biological samples, ion suppression is a significant challenge that can lead to inaccurate quantification.[3]
Q2: How can I determine if my this compound analysis is affected by ion suppression?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[4][5]
-
Post-Extraction Spike: The response of this compound in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution of the same concentration.[1] A significant difference between the two responses points to the presence of matrix effects.[1]
Q3: What are the primary sources of ion suppression in biological samples for oxylipin analysis?
A: The primary sources of ion suppression in biological samples for the analysis of oxylipins like this compound are highly abundant lipids, particularly phospholipids, as well as salts and proteins.[6][7] These molecules can co-elute with the analyte and compete for ionization in the MS source.
Troubleshooting Guides
Problem 1: Low signal intensity and poor reproducibility for this compound.
This issue is often a direct consequence of ion suppression. Here are some troubleshooting steps to mitigate this problem:
Solution A: Optimize Sample Preparation
Effective sample preparation is the first and most critical step in minimizing matrix effects. The goal is to remove interfering components while efficiently extracting this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and is often recommended for oxylipin analysis.[6] Mixed-mode SPE cartridges (combining anion exchange and reversed-phase) can be particularly effective at isolating acidic compounds like TriHODEs while removing neutral lipids and phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to extract oxylipins. A common approach involves extraction with a solvent like ethyl acetate or methyl tert-butyl ether under acidic conditions to ensure the acidic TriHODE is in its neutral form and can be efficiently partitioned into the organic phase.[8]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and may result in "dirtier" extracts, leading to more significant ion suppression compared to SPE or LLE.[1][9] If PPT is used, a subsequent clean-up step is advisable.
Table 1: Comparison of Sample Preparation Techniques for Oxylipin Analysis
| Technique | Pros | Cons | Typical Recovery |
| Solid-Phase Extraction (SPE) | High selectivity, provides clean extracts, effective at removing phospholipids.[1] | Can be more time-consuming and require method development. | 90 - 110%[1] |
| Liquid-Liquid Extraction (LLE) | Effective for a broad range of lipids, can be optimized for selectivity.[8] | Can be labor-intensive, potential for analyte loss in transfer steps.[8] | 80 - 110%[1] |
| Protein Precipitation (PPT) | Simple and fast. | Results in dirtier extracts with more significant matrix effects.[1][9] | 40 - 80%[1] |
Solution B: Enhance Chromatographic Separation
Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.
-
Modify the Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent (acetonitrile or methanol) and the aqueous component, can alter selectivity. The use of mobile phase additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[10][11] However, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression.[12]
-
Adjust the Gradient: Modifying the gradient slope can improve the resolution between the analyte and interfering peaks. A shallower gradient can provide better separation.
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C18, C8, phenyl-hexyl) can change the elution profile and separate the analyte from matrix interferences.
Solution C: Utilize an Appropriate Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.
-
Deuterated Standards: Deuterated this compound is a suitable choice for an internal standard. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[13] This allows for the ratio of the analyte to the internal standard to remain constant, leading to more accurate quantification. However, it is important to ensure the isotopic label is stable and does not exchange.[14]
Problem 2: Inconsistent quantification and high variability between injections.
This can be a result of fluctuating matrix effects.
Solution: Implement Matrix-Matched Calibrators
To account for matrix-induced changes in ionization efficiency, prepare calibration standards in the same matrix as the samples being analyzed (e.g., extracted blank plasma). This approach helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of the sample matrix, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[8] Add the stable isotope-labeled internal standard. Acidify the sample with a weak acid (e.g., to pH 3-4) to protonate the carboxylic acid group of the TriHODE.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral lipids and other interferences.
-
Elution: Elute the this compound using an appropriate elution solvent, typically a mixture of a stronger organic solvent and a weak base to deprotonate the analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Assessment of Ion Suppression by Post-Column Infusion
-
Setup: Tee a syringe pump delivering a constant flow of a this compound standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Analysis: While the standard is being infused, inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.
-
Interpretation: Monitor the signal of the infused standard. A decrease in the signal at the retention time where this compound would typically elute indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing ion suppression in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid chromatography/tandem mass spectrometry for the identification and determination of trichothecenes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Extraction and Recovery of 9(S),12(S),13(S)-TriHODE
Welcome to the technical support center for the extraction and recovery of 9(S),12(S),13(S)-TriHODE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
A1: 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9,12,13-TriHODE), also known as pinellic acid, is a tri-hydroxylated metabolite of linoleic acid. As an oxylipin, it is involved in various physiological and pathological processes, including inflammation. Accurate quantification of this and other trihydroxyoctadecenoic acids (TriHOMEs) is crucial for understanding their biological roles. Efficient and optimized extraction is the first critical step to ensure reliable and reproducible quantification.
Q2: What are the primary methods for extracting this compound from biological samples?
A2: The two main techniques for extracting polar oxylipins like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally the more widely used method for oxylipins due to its selectivity and potential for higher recovery and cleaner extracts.
Q3: What are the main challenges associated with the extraction of this compound?
A3: The primary challenges include its low endogenous concentrations in complex biological matrices, its polar nature which can make it difficult to retain on traditional reversed-phase sorbents, and its potential for degradation or isomerization during sample handling and extraction.
Q4: How should I store my samples to ensure the stability of this compound?
A4: To prevent degradation, biological samples should be processed immediately after collection. If immediate extraction is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. It is also advisable to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent autooxidation.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the extraction of this compound and other polar oxylipins.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the polar TriHODE from the sorbent. | Increase the polarity of the elution solvent. For reversed-phase SPE (e.g., C18), a common elution solvent is methyl formate or a high percentage of methanol or acetonitrile in water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid group is protonated. |
| Analyte Breakthrough During Sample Loading: The flow rate during sample application may be too high, not allowing for sufficient interaction between the analyte and the sorbent. | Decrease the flow rate during sample loading to approximately 1 mL/min. Ensure the sample is appropriately acidified (pH ~3.5) to increase its retention on reversed-phase sorbents. | |
| Drying of SPE Sorbent: If the sorbent bed dries out after conditioning and equilibration, the retention of the analyte can be compromised. | Ensure that the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. | |
| Insufficient Phase Partitioning in LLE: The choice of organic solvent may not be optimal for partitioning the polar TriHODE from the aqueous phase. | Use a more polar organic solvent for extraction. A common choice is ethyl acetate. Adjusting the pH of the aqueous phase to ~3.5 will protonate the carboxylic acid group, making the analyte more soluble in the organic phase. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample pH, solvent volumes, or incubation times can lead to variable extraction efficiencies. | Standardize all pre-treatment steps. Use a consistent method for sample acidification and ensure accurate measurement of all solvent volumes. |
| Variable SPE Cartridge Performance: Differences between batches of SPE cartridges can lead to inconsistent results. | Test new batches of SPE cartridges with a standard solution to ensure consistent performance. | |
| Emulsion Formation in LLE: The presence of lipids and proteins in the sample can lead to the formation of an emulsion layer between the aqueous and organic phases, making separation difficult and leading to analyte loss. | To break up emulsions, try adding a small amount of saturated sodium chloride solution (brine) or centrifuging the sample at a low speed. Gentle mixing of the phases instead of vigorous shaking can also help prevent emulsion formation. | |
| Analyte Degradation | Oxidation: Polyunsaturated fatty acid derivatives are susceptible to oxidation, which can occur during sample handling and extraction. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. Perform all extraction steps on ice and under dim light to minimize degradation. |
| Isomerization: Acidic or basic conditions and exposure to heat can cause isomerization of the double bonds or chiral centers. | Use mild acids (e.g., 0.1% formic acid or acetic acid) for pH adjustment. Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen at room temperature. |
Quantitative Data on Extraction Recovery
Direct comparative studies on the extraction recovery of this compound using different methods are limited in the published literature. However, data from studies on closely related trihydroxyoctadecenoic acid isomers and other hydroxylated fatty acids can provide a good estimate of expected recoveries.
The table below summarizes the accuracy of a validated analytical method for a mixture of TriHODE isomers, which can be considered an indicator of the overall recovery after extraction and analysis. Additionally, recovery data for other relevant hydroxylated fatty acids are included for comparison.
| Analyte | Extraction Method | Matrix | Recovery/Accuracy (%) | Reference |
| TriHODE Isomers | Solid-Phase Extraction | Bronchoalveolar Lavage Fluid | 98 - 120 (Accuracy) | [1][2] |
| Trihydroxy-octadecadienoic acid | Accelerated Solvent Extraction (ASE) with 100% Ethanol at 120°C | Plant Material | High (Qualitative) | [3] |
| Hydroxyoctadecadienoic acid (HODE) Isomers | Solid-Phase Extraction (C18) | Meat Products | 87.9 - 89.3 | [4] |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Solid-Phase Extraction | Serum | 73.8 - 100 |
Note: The accuracy reported for TriHODE isomers reflects the overall performance of the analytical method, including sample preparation and LC-MS/MS analysis, and suggests that high recovery is achievable with an optimized protocol.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrumentation.
Materials:
-
C18 SPE cartridges (e.g., 100 mg bed mass)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid
-
Methyl formate or ethyl acetate
-
Hexane (optional, for removal of non-polar lipids)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of biological fluid (e.g., plasma, cell culture supernatant), add an appropriate internal standard (e.g., a deuterated analog of TriHODE).
-
Acidify the sample to pH ~3.5 by adding a small volume of 1% formic acid or acetic acid.
-
Vortex briefly and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol through the column.
-
Equilibrate the cartridge by passing 3 mL of acidified water (water with 0.1% formic acid, pH ~3.5) through the column. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove polar interferences.
-
(Optional) For samples with high lipid content, wash with 3 mL of hexane to remove non-polar lipids that may interfere with the analysis.
-
-
Elution:
-
Elute the this compound and other retained oxylipins with 2-3 mL of methyl formate or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS mobile phase (e.g., 50:50 methanol:water).
-
Liquid-Liquid Extraction (LLE) Protocol for this compound
Materials:
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of biological fluid, add an internal standard.
-
Add 2 volumes of cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH ~3.5 with 1% formic acid.
-
Add an equal volume of ethyl acetate.
-
Vortex gently for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction step with another volume of ethyl acetate for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis as described in the SPE protocol.
-
Visualizations
Signaling Pathway
Caption: Biosynthesis pathway of this compound from linoleic acid.
Experimental Workflow
Caption: General experimental workflow for the extraction and analysis of this compound.
References
Technical Support Center: Quantification of 9(S),12(S),13(S)-TriHODE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 9(S),12(S),13(S)-TriHODE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a trihydroxy-octadecenoic acid, an oxidized metabolite of α-linolenic acid.[1] Its quantification is challenging due to its low endogenous concentrations, susceptibility to degradation, and the presence of numerous structurally similar regio- and stereoisomers.[2][3] There are 16 possible isomers of 9,10,13- and 9,12,13-TriHODE, which have very similar physicochemical properties, making their chromatographic separation difficult.[3]
Q2: What are the common analytical platforms for this compound quantification?
The most common and powerful analytical techniques for the quantification of oxylipins like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] LC-MS/MS is often preferred due to its high sensitivity and specificity, which allows for the direct analysis of the underivatized molecule.[5] GC-MS typically requires a derivatization step to increase the volatility of the analyte.[4]
Q3: Is derivatization necessary for the analysis of this compound?
For GC-MS analysis, derivatization is essential to make the polar trihydroxy fatty acid volatile enough for gas-phase separation.[4] A common method is silylation, which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[6] For LC-MS/MS analysis, derivatization is not strictly necessary but can be employed to improve ionization efficiency and chromatographic retention.[7]
Q4: How should I store my samples to prevent degradation of this compound?
Samples should be stored at -80°C to minimize degradation.[8] It is also advisable to add antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and extraction to prevent auto-oxidation.[9] For long-term storage of standards, a solution in an organic solvent like ethanol stored at -20°C or -80°C is recommended.[1][8] Repeated freeze-thaw cycles should be avoided.[8]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
Possible Causes and Solutions:
-
Analyte Degradation: this compound is sensitive to heat, light, and oxidation.
-
Inefficient Extraction: The choice of extraction method and solvent is critical for good recovery.
-
Poor Ionization in Mass Spectrometry: The native molecule may not ionize efficiently.
-
Solution: Optimize MS source parameters. For LC-MS, ensure the mobile phase composition is conducive to ionization (e.g., addition of a small amount of acid like formic or acetic acid).[7]
-
-
Incomplete Derivatization (for GC-MS): The derivatization reaction may not have gone to completion.
-
Solution: Ensure all reagents are fresh and anhydrous, as silylation reagents are sensitive to moisture. Optimize reaction time and temperature.
-
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Causes and Solutions:
-
Co-elution of Isomers: The presence of multiple TriHODE isomers can lead to broad or overlapping peaks.[3]
-
Solution: Employ a high-resolution chromatographic method. A combination of reversed-phase and chiral chromatography may be necessary to separate all isomers.[3] See Table 3 for a comparison of chromatographic columns.
-
-
Matrix Effects: Components in the biological matrix can interfere with the chromatography.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column.
-
Solution: Optimize the mobile phase gradient and composition. For reversed-phase chromatography of TriHODEs, a common mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol with a small amount of acid.[7]
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Oxylipins
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally higher and more reproducible.[10][12] | Can be lower and more variable.[8][12] |
| Selectivity | High, good removal of interferences.[11] | Lower, may result in co-extraction of interfering substances. |
| Automation | Easily automated for high throughput.[11] | More difficult to automate. |
| Emulsion Formation | No risk of emulsion formation.[13] | Prone to emulsion formation, which can complicate phase separation.[10] |
| Solvent Consumption | Lower solvent usage.[11] | Higher solvent usage.[11] |
Table 2: Comparison of Analytical Platforms for this compound Quantification
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Not required, but can be used to enhance sensitivity.[7] | Mandatory to increase volatility.[4] |
| Sensitivity | Very high, with Limits of Quantification (LOQs) in the picogram to femtogram range.[2][3][7] | High, but can be limited by derivatization efficiency. |
| Specificity | High, especially with tandem MS (MS/MS).[5] | High, characteristic fragmentation patterns of derivatives.[14] |
| Throughput | Can be high with modern UHPLC systems.[2] | Generally lower due to longer run times and derivatization step. |
| Isomer Separation | Well-suited for chiral chromatography to separate stereoisomers.[3][15] | Can separate some isomers, but may be more challenging for complex mixtures. |
Table 3: Chromatographic Columns for TriHODE Isomer Separation
| Column Type | Principle | Application for TriHODEs |
| Reversed-Phase (e.g., C18) | Separation based on hydrophobicity.[7] | Good for separating regioisomers (e.g., 9,10,13- from 9,12,13-TriHODE) and diastereomers.[7] |
| Chiral Stationary Phase (CSP) | Enantioselective interactions to separate enantiomers.[15][16] | Essential for separating the different stereoisomers (e.g., S vs. R configurations).[3] |
| Normal-Phase | Separation based on polarity. | Can be used for separating isomers, often in combination with other techniques.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of TriHODEs from Plasma
-
Sample Preparation: To 100 µL of plasma, add an antioxidant (e.g., 10 µL of 1 mg/mL BHT in methanol) and an appropriate amount of an isotopically labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 300 µL of cold methanol, vortex, and centrifuge at high speed to pellet the proteins.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the TriHODEs with 1 mL of methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial LC mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) of TriHODEs from Plasma
-
Sample Preparation: To 100 µL of plasma, add an antioxidant and an internal standard as described for SPE.
-
Acidification: Acidify the sample to a pH of approximately 3-4 with a dilute acid (e.g., formic acid).
-
Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).
-
Mixing and Phase Separation: Vortex vigorously for 1-2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step for improved recovery.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.
Visualizations
References
- 1. A strategy for validating concentrations of oxylipin standards for external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Throughput Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry Approach for Screening of Oxylipins and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
reducing analytical variability in 9(S),12(S),13(S)-TriHODE measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing analytical variability in the measurement of 9(S),12(S),13(S)-TriHODE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound, also known as Corchorifatty Acid F or Pinellic acid, is a trihydroxy-octadecadienoic acid. It is an oxylipin, a class of bioactive lipids derived from the oxidation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[1][2] These molecules are involved in a variety of physiological and pathological processes, including inflammation.[3][4] Researchers measure this compound to understand its role in these processes and to identify potential biomarkers for disease.
Q2: How is this compound formed in biological systems?
This compound can be formed through multiple enzymatic and non-enzymatic pathways. One established enzymatic pathway involves the sequential action of lipoxygenase (LOX), peroxygenase, and epoxide hydrolase on a precursor fatty acid.[5] It can also be formed non-enzymatically through the autoxidation of linoleic acid.[6]
Q3: What are the main challenges in accurately measuring this compound?
The primary challenges in analyzing this compound and other oxylipins include:
-
Low abundance: These molecules are often present at very low concentrations in biological samples.[4][7][8]
-
Chemical instability: Oxylipins are susceptible to degradation and oxidation during sample collection, storage, and processing.
-
Isomeric complexity: The presence of numerous structurally similar isomers can complicate separation and accurate quantification.[3][8]
-
Rapid metabolism: In vivo, oxylipins can be rapidly metabolized, making it difficult to capture their true endogenous levels.[8]
Troubleshooting Guide
This guide addresses common issues that can lead to analytical variability in this compound measurements.
Sample Collection and Handling
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent sample collection technique. | Standardize the collection protocol. For blood samples, use a consistent anticoagulant (e.g., EDTA) and processing time. |
| Enzymatic activity post-collection. | Immediately place samples on ice after collection and process them as quickly as possible.[9] Consider flash-freezing samples in liquid nitrogen.[9] | |
| Artificially high levels of this compound | Autoxidation during sample handling. | Minimize exposure of the sample to air and light.[10] Work quickly and at low temperatures (e.g., on ice). |
| Degradation of this compound | Improper storage temperature. | For long-term storage, keep samples at -80°C.[9] For short-term storage, -20°C may be acceptable, but stability should be verified.[10] |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[10][11] |
Sample Extraction
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Inefficient extraction method. | Use a validated lipid extraction method such as a modified Folch (chloroform/methanol) or Bligh-Dyer extraction. Solid-phase extraction (SPE) can be used for further purification and concentration.[11] |
| Lack of or inappropriate internal standard. | Spike samples with a structurally similar, stable isotope-labeled internal standard (e.g., d4-9,12,13-TriHODE) before extraction to correct for analyte loss during sample preparation.[7][10] | |
| Analyte degradation during extraction | Oxidation during the extraction process. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[9] Perform extractions at low temperatures.[9] |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or tailing | Suboptimal chromatography. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. For oxylipins, reversed-phase chromatography with a C18 column is commonly used.[12] |
| Inconsistent retention time | Column degradation or temperature fluctuations. | Use a column oven to maintain a stable temperature. Regularly check column performance with standards. |
| Low signal intensity | Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE). Optimize chromatographic separation to elute the analyte in a region with less co-eluting matrix components. |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). For oxylipins, negative mode electrospray ionization (ESI) is typically used. | |
| Inability to distinguish from isomers | Insufficient chromatographic resolution. | Use a high-resolution column and optimize the gradient. For challenging separations, consider using chiral chromatography.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound to each plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 4 volumes of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT) to the plasma. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
SPE Column Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) sequentially with methanol and then water.
-
Sample Loading: Dilute the supernatant from step 3 with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other lipids with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.[13]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid or acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard should be optimized.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Sample Storage Temperature | -80°C | Minimizes enzymatic degradation and autoxidation for long-term stability.[9] |
| Antioxidant in Extraction Solvent | 0.01% Butylated Hydroxytoluene (BHT) | Prevents artificial formation of oxidized lipids during sample processing.[9] |
| LC Mobile Phase Modifier (Negative ESI) | 10 mM Ammonium Acetate | Can significantly improve signal intensity for certain lipids in negative ionization mode.[14] |
Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important recommendations from the scientific community for the analysis of oxylipins - UNH - Unité de Nutrition Humaine [eng-unh.clermont.hub.inrae.fr]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. lipidomicssociety.org [lipidomicssociety.org]
- 9. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
- 14. agilent.com [agilent.com]
troubleshooting poor chromatographic resolution of TriHODE isomers
Welcome to the technical support center for troubleshooting the chromatographic resolution of TriHODE (Hydroxyoctadecadienoic acid) isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common separation issues encountered during their experiments.
Troubleshooting Guide
This section provides a step-by-step approach to resolving specific issues related to poor chromatographic resolution of TriHODE isomers.
Question 1: My TriHODE isomer peaks (e.g., 9-HODE and 13-HODE) are co-eluting or showing very poor separation. Where should I start?
Answer:
Poor resolution of TriHODE isomers is a common challenge due to their structural similarity. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the chromatographic mode, the mobile phase composition, and the column chemistry.
Initial Troubleshooting Steps:
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Confirm Chromatographic Mode: Normal-phase HPLC is generally more effective than reversed-phase for separating positional isomers like 9-HODE and 13-HODE.[1] If you are using a reversed-phase (e.g., C18) column, consider switching to a normal-phase silica (SiO2) or PVA-Sil column.[2]
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Optimize Mobile Phase (Normal-Phase): The separation on a silica column is highly sensitive to the mobile phase composition.[1]
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Start with a non-polar primary solvent like n-hexane.
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Use a polar modifier like isopropanol or ethanol to control retention.
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Add a small amount of a weak acid, such as acetic acid (typically 0.1%), to the mobile phase to ensure the carboxyl groups of the HODEs are protonated, which prevents peak tailing.[1][3]
-
-
Check Column Health: An old or contaminated column can lead to poor peak shape and loss of resolution.
-
Flush the column with a strong solvent (e.g., 100% isopropanol) to remove contaminants.
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If performance does not improve, consider replacing the column.
-
-
Review System Parameters:
-
Flow Rate: A lower flow rate often improves resolution, although it increases analysis time.
-
Temperature: Ensure a stable column temperature is maintained using a column oven, as fluctuations can cause retention time shifts.
-
Below is a logical workflow to diagnose and resolve poor resolution issues.
Question 2: How can I improve the separation of 9-HODE and 13-HODE positional isomers using normal-phase HPLC?
Answer:
Achieving baseline separation between 9-HODE and 13-HODE on a normal-phase column requires careful optimization of the mobile phase. The key is to fine-tune the solvent strength to manipulate the subtle differences in polarity between the isomers.
-
Mobile Phase Composition: A typical mobile phase consists of n-hexane, isopropanol (IPA), and acetic acid.[1] The ratio of n-hexane to IPA is the most critical parameter.
-
Increasing n-hexane (decreasing IPA): This lowers the solvent strength, leading to longer retention times and potentially better resolution.
-
Increasing IPA (decreasing n-hexane): This increases the solvent strength, leading to shorter retention times, which may cause the peaks to merge.
-
-
Acetic Acid: A constant concentration of 0.1% acetic acid is recommended to maintain consistent peak shapes by suppressing the ionization of the carboxylic acid moiety.[1]
Data Presentation: Example Mobile Phase Compositions
The following table provides starting points for optimizing the separation of 9-HODE and 13-HODE on a standard silica column (e.g., 250 mm x 4.6 mm, 5 µm).
| Condition | Mobile Phase Composition (n-hexane:isopropanol:acetic acid, v/v/v) | Expected Outcome |
| A | 98.3 : 1.6 : 0.1 | Good starting point for separating geometric (Z,E vs E,E) and positional isomers.[1] |
| B | 99 : 1 : 0.1 | Increased retention, may improve resolution if peaks are closely eluting. |
| C | 97 : 3 : 0.1 | Decreased retention, useful if analysis times are too long. |
Note: The optimal ratio is highly dependent on the specific column, system, and temperature.
Question 3: I need to separate TriHODE enantiomers (e.g., 13(S)-HODE from 13(R)-HODE). Is this possible with my current setup?
Answer:
Standard normal-phase or reversed-phase HPLC cannot separate enantiomers because they have identical physical properties in a non-chiral environment. To separate enantiomers, you must introduce chirality into the chromatographic system.[4]
There are two primary methods for this:
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Chiral Stationary Phase (CSP): This is the most common and direct approach.[5][] You must use a specialized chiral column. Polysaccharide-based columns (e.g., Chiralpak) are frequently used for this type of separation.[7][8]
-
Chiral Mobile Phase Additive (CMA): A chiral selector is added to the mobile phase, which forms temporary diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column. This method is less common due to the high cost of the additives and potential detection interference.[4]
For separating 13(S)-HODE and 13(R)-HODE, using a chiral column is the recommended method.[7]
Experimental Protocols
Protocol: Chiral Separation of 13-HODE Enantiomers
This protocol provides a methodology for the separation of 13(S)-HODE and 13(R)-HODE based on established methods.[7]
-
Objective: To resolve and quantify the enantiomers of 13-HODE.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak IA (4.6 x 250 mm) or similar polysaccharide-based chiral column.[7]
-
Mobile Phase: n-Hexane / 2-propanol (Isopropanol) (90:10, v/v).
-
Preparation: Prepare 1 L of mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. Degas thoroughly before use.
-
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 234 nm (for the conjugated diene system in HODEs).[3]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve purified HODE extracts in the mobile phase to ensure compatibility and good peak shape.
-
Procedure:
-
Equilibrate the Chiralpak column with the mobile phase at 0.5 mL/min until a stable baseline is achieved (at least 30-60 minutes).
-
Inject authentic standards of 13(S)-HODE and 13(R)-HODE individually to determine their respective retention times.
-
Inject the sample mixture.
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Identify and quantify the enantiomers in the sample by comparing retention times and peak areas to the standards.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing TriHODEs?
A1: Peak tailing for acidic compounds like TriHODEs is often caused by secondary interactions between the analyte's carboxyl group and active sites (e.g., metal impurities, acidic silanols) on the stationary phase or within the HPLC system.[9] This can be mitigated by adding a small amount of a weak acid, like 0.1% acetic or formic acid, to the mobile phase to keep the analyte in its protonated, non-ionized form.[1]
Q2: Can I use mass spectrometry (MS) with the recommended normal-phase methods?
A2: While possible, it is challenging. Normal-phase solvents like n-hexane are not directly compatible with common MS ionization sources like electrospray ionization (ESI). Reversed-phase LC-MS is more straightforward. If MS detection is required, you may need to perform a solvent exchange after fraction collection or develop a reversed-phase method, though isomer separation will be more difficult. Tandem MS (MS/MS) can help differentiate isomers like 9-HODE and 13-HODE based on their specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE), even if they are not fully separated chromatographically.[10]
Q3: Why are my retention times drifting during a sequence of runs?
A3: Retention time drift in normal-phase chromatography is frequently caused by changes in the mobile phase composition, particularly the water content.[11] Non-polar solvents like hexane have very low water solubility, and it can take a long time for the column to fully equilibrate. Ensure the mobile phase is well-mixed and degassed, and allow for an extended column equilibration time. A column thermostat is also essential to prevent drift due to temperature fluctuations.[8][12]
Q4: My solvents are all LC-MS grade. Could they still be the source of a problem?
A4: Yes. Even high-purity solvents can contain trace contaminants that affect analysis. Some brands of methanol and isopropanol have been found to contain alkylated amine contaminants, which can form adducts with neutral lipids and interfere with MS detection.[13][14] If you observe unexpected adduct peaks or poor sensitivity, especially in MS, consider testing solvents from a different vendor or lot.[14]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. Enantiomer Separations | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
dealing with matrix effects in 9(S),12(S),13(S)-TriHODE analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 9(S),12(S),13(S)-TriHODE and other oxylipins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting components.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2] In the analysis of this compound from biological samples, common sources of matrix effects include phospholipids, salts, and proteins.[3]
Q2: My this compound signal is low and inconsistent across replicates. Could this be a matrix effect?
A: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[3] Co-eluting endogenous components from the sample matrix, particularly abundant phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal.
Q3: How can I determine if my analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
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Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[2]
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Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[3]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to correct for matrix effects.[4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By comparing the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[4] When a SIL-IS is not available, a structural analog can be used, but its effectiveness may vary.[4]
Q5: Are there any special precautions to take during sample collection and preparation for oxylipin analysis?
A: Yes, oxylipins like this compound are susceptible to auto-oxidation during sample preparation. It is crucial to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent the artificial formation of oxylipins.[5] Additionally, samples should be processed promptly and stored at low temperatures to minimize enzymatic activity that could alter the oxylipin profile.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
Issue 1: Poor Peak Shape and Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Cleanup | Employ a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is generally more effective at removing interfering phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[6] |
| Inefficient Extraction | Optimize the extraction solvent system. For oxylipins, a multi-step extraction using different solvent polarities may be necessary. Ensure the pH of the sample is adjusted to optimize the extraction of acidic analytes like TriHODEs. |
| Analyte Degradation | Add antioxidants (e.g., BHT) to all solutions used during sample preparation to prevent auto-oxidation of this compound.[5] |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most reliable way to correct for signal variations caused by matrix effects.[4] |
| Carryover from Previous Injections | Implement a robust column wash step between injections to remove strongly retained matrix components. |
| Sample Preparation Inconsistency | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. |
Issue 3: Low Signal-to-Noise Ratio and Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider using a more selective SPE sorbent. Diluting the sample can also reduce matrix effects, but may compromise the limit of detection.[2] |
| Suboptimal LC-MS/MS Method | Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. Adjust the mobile phase gradient and consider a different column chemistry. Optimize MS parameters (e.g., cone voltage, collision energy) for the specific TriHODE isomer.[7] |
| Inadequate Sample Concentration | If the analyte concentration is very low, a sample concentration step, such as evaporation and reconstitution in a smaller volume, may be necessary after extraction.[8] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Oxylipin Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., methanol, acetonitrile), and the supernatant containing the analyte is analyzed.[5] | Simple, fast, and inexpensive. | Results in a relatively "dirty" extract with significant matrix components, leading to a higher likelihood of ion suppression.[6] | 80-100% |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for more polar analytes. | 60-90% |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a different solvent.[8] | Provides the cleanest extracts, significantly reducing matrix effects. Amenable to automation. | More complex and costly than PPT or LLE. Requires method development to optimize the sorbent and solvents. | >90% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
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Plasma sample
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Stable isotope-labeled internal standard (SIL-IS) for this compound
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Methanol (with 0.1% BHT)
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Water (HPLC-grade)
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5% Methanol in water
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SPE cartridge (e.g., Oasis HLB)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the this compound and other oxylipins with 1.2 mL of methanol (with 0.1% BHT).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into the reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank plasma sample (without the analyte) through the entire extraction procedure.
-
Set C (Post-Spiked Matrix): Process a blank plasma sample through the entire extraction procedure and spike the this compound standard into the final extract.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomics.se [metabolomics.se]
- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Quality of 9(S),12(S),13(S)-TriHODE Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, analysis, and troubleshooting of 9(S),12(S),13(S)-TriHODE analytical standards. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (9,12,13-trihydroxy-10,15-octadecadienoic acid) is a trihydroxy- C18 fatty acid and an oxidized lipid mediator derived from α-linolenic acid.[1] It is involved in various biological processes and is a subject of interest in inflammation and disease biomarker research. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₅ |
| Molecular Weight | 328.4 g/mol |
| Appearance | Typically a solution in ethanol |
| Solubility | Soluble in ethanol |
| Storage Temperature | -20°C for long-term storage |
| Stability | ≥ 2 years when stored properly |
Q2: What are the recommended storage conditions for this compound analytical standards?
For long-term stability, this compound analytical standards should be stored at -20°C in the provided solvent.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. For short-term use, the standard can be kept at 4°C for a limited period, but it is advisable to prepare working solutions fresh.
Q3: What are the main challenges in the analysis of this compound?
The primary challenges in analyzing this compound include its low endogenous concentrations in biological samples, the presence of numerous structurally similar isomers that can co-elute during chromatographic separation, and its susceptibility to degradation during sample preparation and analysis.[2][3]
Q4: Why is chiral chromatography important for the analysis of TriHODEs?
TriHODEs, including this compound, exist as multiple stereoisomers. Different isomers can have distinct biological activities. Chiral chromatography is essential to separate and accurately quantify these individual isomers, which is often not possible with standard reversed-phase HPLC.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Chromatographic Issues
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | Dilute the sample and reinject. | Improved peak symmetry. |
| Secondary Interactions | For basic compounds, add a basic modifier (e.g., 0.1% DEA) to the mobile phase. For acidic compounds, ensure the mobile phase pH is low enough to maintain the protonated form (e.g., add 0.1% TFA). | Reduced peak tailing. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | Restoration of sharp peaks. |
Problem: Peak Splitting
| Potential Cause | Recommended Action | Expected Outcome |
| Injection Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. | A single, sharp peak. |
| Co-elution of Isomers | Utilize a chiral stationary phase column specifically designed for separating stereoisomers. Optimize the mobile phase composition and temperature to enhance resolution. | Separation of individual isomeric peaks. |
| Column Void | Replace the column. Avoid sudden pressure changes. | Restoration of normal peak shape. |
Mass Spectrometry Issues
Problem: Low Signal Intensity
| Potential Cause | Recommended Action | Expected Outcome |
| Ion Suppression (Matrix Effects) | Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components. | Increased analyte signal and improved reproducibility. |
| Improper MS Settings | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy). | Enhanced signal intensity for the target analyte. |
| Analyte Degradation | Prepare fresh samples and standards. Ensure proper storage and handling to prevent degradation. | Increased signal intensity and consistency. |
Experimental Protocols
Sample Preparation from Plasma
This protocol outlines a general procedure for the extraction of this compound from plasma samples.
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Sample Thawing: Thaw frozen plasma samples on ice to minimize enzymatic degradation.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the plasma sample.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile to the plasma sample. Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound. Method optimization will be required for specific instruments and applications.
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm) for general analysis. Chiral column for isomer separation.[4] |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | m/z 327.2 -> specific product ions (to be optimized) |
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from α-linolenic acid.
General Analytical Workflow
Caption: A general workflow for the analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
References
preventing autooxidation of 9(S),12(S),13(S)-TriHODE during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the autooxidation of 9(S),12(S),13(S)-TriHODE during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autooxidation?
A1: this compound (trihydroxy-octadecadienoic acid) is an oxylipin, an oxidized derivative of α-linolenic acid. Its structure contains double bonds and hydroxyl groups, making it susceptible to non-enzymatic oxidation (autooxidation) when exposed to oxygen, light, and heat. This degradation can lead to the formation of various isomers and breakdown products, compromising the accuracy of quantification and functional studies. The autooxidation of linoleic acid, a related polyunsaturated fatty acid, is known to produce a mixture of trihydroxyoctadecenoic acids.
Q2: What are the initial signs of this compound degradation in my sample?
A2: Degradation of this compound can manifest as:
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Appearance of unexpected peaks: Chromatographic analysis (e.g., LC-MS) may show additional peaks near the analyte peak, corresponding to isomers or oxidation byproducts.
-
Reduced peak area/concentration: A decrease in the expected concentration of this compound over time or between replicate samples.
-
High variability: Inconsistent quantitative results between samples prepared at different times or under slightly different conditions.
Q3: What are the most critical factors to control during sample preparation to prevent autooxidation?
A3: The three primary factors to control are:
-
Oxygen: Minimize exposure to air by working under an inert atmosphere (nitrogen or argon) whenever possible.
-
Light: Protect samples from light by using amber vials and minimizing exposure to ambient light.
-
Temperature: Keep samples cold at all stages of preparation. Work on ice, use pre-chilled solvents, and store samples at low temperatures (-20°C for short-term, -80°C for long-term storage).
Q4: Which antioxidants are recommended for stabilizing this compound?
A4: Synthetic phenolic antioxidants are commonly used to prevent lipid peroxidation. The most recommended antioxidant for oxylipin analysis is Butylated Hydroxytoluene (BHT). It is advisable to add BHT to extraction solvents to protect the analyte during the extraction process.
Q5: How should I store my this compound standards and samples?
A5: For optimal stability, this compound should be stored as a solution in an organic solvent, such as ethanol. According to suppliers, a solution in ethanol can be stable for at least two years when stored at -20°C. For long-term storage of biological extracts, it is recommended to store them at -80°C under an inert atmosphere. Avoid storing lipid extracts in a dry state, as this can increase their susceptibility to oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Autooxidation during extraction: Exposure to oxygen and light during sample homogenization and extraction. | 1. Add an antioxidant, such as BHT (final concentration 0.005-0.1%), to all extraction solvents. 2. Perform all extraction steps on ice and in a darkened environment (e.g., wrap flasks in aluminum foil). 3. If possible, purge all solvent bottles and sample tubes with nitrogen or argon before use. |
| Inefficient extraction from the matrix: The chosen solvent system may not be optimal for extracting the trihydroxy fatty acid. | 1. For liquid samples, consider a liquid-liquid extraction with a solvent system like ethyl acetate or a Folch extraction (chloroform:methanol). 2. For solid tissues, ensure thorough homogenization. 3. For complex matrices, a solid-phase extraction (SPE) step is recommended for cleanup and concentration. | |
| High variability between replicate samples | Inconsistent sample handling: Minor differences in exposure to air, light, or temperature between samples can lead to varying degrees of degradation. | 1. Standardize all sample preparation steps, including incubation times and temperatures. 2. Prepare all samples in the same batch whenever possible. 3. Use an internal standard (e.g., a deuterated analog of this compound) to account for variability in extraction and analysis. |
| Appearance of extra peaks in the chromatogram | Isomerization or formation of oxidation byproducts: This is a direct indication of sample degradation. | 1. Review and optimize the entire sample preparation workflow to minimize exposure to oxygen, light, and heat as described above. 2. Ensure the purity of solvents and reagents, as contaminants can catalyze oxidation. 3. Check the storage conditions of your standards and samples. |
| Poor peak shape in LC-MS analysis | Suboptimal chromatographic conditions: The mobile phase or column may not be suitable for separating this specific trihydroxy fatty acid. | 1. Use a C18 reversed-phase column for separation. 2. Employ a mobile phase gradient with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape for carboxylic acids. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
This protocol is designed for the extraction of this compound from plant tissues while minimizing autooxidation.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: 2-propanol/water
Technical Support Center: Accurate Quantification of 9(S),12(S),13(S)-TriHODE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 9(S),12(S),13(S)-TriHODE.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability in my this compound measurements. What are the potential causes and solutions?
High variability in measurements can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Analyte loss during extraction can be a significant source of variability.
-
Solution: Implement a robust internal standard strategy. The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound. The internal standard should be added at the earliest stage of sample preparation to account for losses during extraction, evaporation, and reconstitution.[1][2]
-
-
Matrix Effects in Mass Spectrometry: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[3]
-
Solution: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[3] Additionally, optimizing the chromatographic separation to resolve this compound from interfering matrix components is crucial.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can contribute to variability.
-
Solution: Regularly perform system suitability tests and calibrations. Monitor the response of the internal standard across all samples; a consistent response indicates stable instrument performance.
-
Q2: How can I differentiate and quantify the specific this compound stereoisomer from other TriHODE isomers?
Distinguishing between the numerous TriHODE regio- and stereoisomers is a significant analytical challenge.
-
Chromatographic Resolution: Standard reversed-phase chromatography can separate regioisomers like 9,10,13-TriHODE and 9,12,13-TriHODE, but it cannot resolve enantiomers.[4]
-
Mass Spectrometry: While stereoisomers have the same mass and fragmentation pattern, specific MS/MS transitions can be used to differentiate regioisomers. For example, the MS/MS transition m/z 329.1 → 211.0 is characteristic of 9,12,13-TriHODE isomers.[5]
Q3: What are the key parameters for a robust LC-MS/MS method for this compound quantification?
A robust LC-MS/MS method requires careful optimization of several parameters.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of TriHODEs.[6]
-
Precursor and Product Ions: The precursor ion for TriHODEs is typically [M-H]-, which corresponds to an m/z of approximately 329.1 to 327.2171, depending on the instrument's resolution.[4][6] As mentioned, a characteristic product ion for 9,12,13-TriHODE is m/z 211.0.[5]
-
Method Validation: A thoroughly validated method is essential for accurate and reliable quantification. Key validation parameters include:
-
Linearity: The method should demonstrate a linear response over a defined concentration range, with a correlation coefficient (R²) greater than 0.99.[7]
-
Accuracy and Precision: Accuracy, often expressed as percent recovery, should be within 85-115%, and precision, measured as the relative standard deviation (%RSD) or coefficient of variation (%CV), should be less than 15%.[5][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. For TriHODEs, LODs in the range of picograms on-column have been reported.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for TriHODE quantification.[5][7]
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 120% |
| Precision (%CV) | ≤ 6.1% |
| Limit of Detection (LOD) | 90 - 98 fg on column |
| Limit of Quantification (LOQ) | ~1 ppb |
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to the biological sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable for separating TriHODE regioisomers.[8]
-
Mobile Phase: A gradient of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% acetic acid (Mobile Phase B) is commonly used.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
MRM Transition:
-
This compound: m/z 329.1 → 211.0
-
Internal Standard (e.g., -d4): m/z 333.1 → 215.0 (example transition)
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic of internal standard calibration for accurate quantification.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. metabolomics.se [metabolomics.se]
- 5. researchgate.net [researchgate.net]
- 6. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
Validation & Comparative
A Comparative Guide to the Biological Activities of 9(S),12(S),13(S)-TriHODE and 13-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two linoleic acid-derived oxylipins: 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (9(S),12(S),13(S)-TriHODE) and 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). While both molecules originate from the same precursor, they exhibit distinct and diverse biological functions, making them subjects of interest in various physiological and pathological processes. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the signaling pathways involved.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and 13-HODE based on available experimental evidence.
Table 1: Biological Activities of this compound
| Biological Activity | Cell Type/System | Quantitative Data (IC50) | Reference |
| Inhibition of Antigen-Induced Degranulation | RBL-2H3 Mast Cells | 28.7 µg/mL | [1] |
| Inhibition of LPS-Induced Nitric Oxide (NO) Production | BV-2 Microglia | 40.95 µM | [1] |
Table 2: Biological Activities of 13-HODE
| Biological Activity | Target/Receptor | Cell Type/System | Quantitative Data (IC50/EC50) | Reference(s) |
| PPARγ Activation | PPARγ | Colon Tumor Cell Lines (Caco-2) | Concentration-dependent activation | [2] |
| Inhibition of Cancer Cell Growth | - | MCF-7 & MDA-MB-231 Breast Cancer Cells | Dose- and time-dependent inhibition | [3] |
| Induction of Apoptosis | - | Colorectal Cancer Cells | - | [1] |
| Inhibition of mTOR Signaling | mTOR | Colorectal Cancer Cells (HCT116, SW480, HT29) | Dose-dependent inhibition of S6K1 phosphorylation | [4][5] |
| TRPV1 Activation | TRPV1 | CHO cells expressing TRPV1 | EC50: ~800 nM (inward current) | [3] |
| GPR132 Activation | GPR132 (G2A) | CHO-K1 cells expressing human GPR132 | Weak ligand (~6-fold less potent than 9-HODE) | [3] |
Signaling Pathways
The biological effects of this compound and 13-HODE are mediated through distinct signaling pathways. The following diagrams illustrate the known pathways for each molecule.
13-HODE Signaling Pathways
13-HODE is known to exert its effects through multiple pathways, most notably by activating the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibiting the mechanistic target of rapamycin (mTOR).
Caption: 13-HODE activates the PPARγ signaling pathway.
Caption: 13(S)-HODE inhibits the mTORC1 signaling pathway.
This compound Experimental Workflow
While specific signaling pathways for this compound are not as well-elucidated, its inhibitory effects on mast cell degranulation and microglial nitric oxide production suggest interactions with inflammatory signaling cascades. The following diagram illustrates a general experimental workflow to assess its anti-inflammatory activity.
References
A Comparative Guide to 9(S),12(S),13(S)-TriHODE as a Plant Stress Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9,12,13-TriHODE) with other established plant stress biomarkers. It includes a summary of their performance based on available experimental data, detailed methodologies for their analysis, and visualizations of relevant biological pathways and workflows.
Introduction to Plant Stress Biomarkers
Plants, as sessile organisms, have developed intricate signaling networks to respond to a variety of environmental challenges, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures). These stress responses involve the modulation of a wide array of biochemical and physiological processes, leading to the accumulation or depletion of specific molecules known as biomarkers. An ideal plant stress biomarker should be sensitive, specific to the stress, and its levels should correlate with the intensity of the stress, providing a reliable indication of the plant's physiological state.
Oxylipins, a family of oxygenated fatty acid derivatives, are key signaling molecules in plants that regulate growth, development, and responses to environmental stimuli.[1][2] 9(S),12(S),13(S)-TriHODE is an oxylipin derived from the enzymatic oxidation of linolenic acid and has been implicated in plant defense responses.[3] This guide evaluates its potential as a robust biomarker for plant stress.
This compound: A Promising Oxylipin Biomarker
This compound is a trihydroxy fatty acid that is synthesized in response to cellular damage, particularly lipid peroxidation, which is a common consequence of various stresses. Its formation is linked to the activation of specific enzymatic pathways, suggesting a controlled biological response rather than a random byproduct of oxidative damage.
Biosynthesis of this compound
The biosynthesis of 9,12,13-TriHODE in plants is a multi-step enzymatic process that begins with the release of linolenic acid from membrane lipids. The key enzymes involved are lipoxygenase (LOX) and peroxygenase.[4][5] This pathway highlights the direct link between membrane damage (a primary effect of many stresses) and the production of this specific oxylipin.
Comparison with Alternative Plant Stress Biomarkers
The validation of a biomarker requires a thorough comparison with existing, well-established markers. The following tables summarize the performance of this compound in comparison to commonly used plant stress biomarkers.
Qualitative Comparison
| Biomarker | Class | Primary Role in Stress Response | Advantages | Disadvantages |
| This compound | Oxylipin | Signaling, direct antimicrobial/antifungal activity[6] | Specific product of enzymatic pathways, indicates lipid peroxidation | Less studied than other markers, requires sophisticated analytical techniques |
| Malondialdehyde (MDA) | Aldehyde | General marker of oxidative stress and lipid peroxidation[7] | Widely used, simple colorimetric assay | Lacks specificity, can be produced by various oxidative processes |
| Proline | Amino Acid | Osmoprotectant, antioxidant, signaling molecule[8] | Accumulates in response to a wide range of stresses, easy to quantify | Can be influenced by developmental stage and nitrogen metabolism |
| Abscisic Acid (ABA) | Phytohormone | Key regulator of abiotic stress responses, especially drought[9] | Well-characterized signaling pathway, directly involved in stress adaptation | Levels can fluctuate rapidly, involved in non-stress related processes |
| Antioxidant Enzymes (SOD, CAT, APX) | Proteins | Detoxification of reactive oxygen species (ROS) | Directly reflects the plant's capacity to handle oxidative stress | Activity assays can be complex and influenced by many factors |
Quantitative Performance Indicators
While direct, side-by-side quantitative data for this compound against all other biomarkers under identical stress conditions is limited in the literature, the following table provides a conceptual framework for comparison based on typical performance characteristics.
| Performance Metric | This compound | Malondialdehyde (MDA) | Proline | Abscisic Acid (ABA) |
| Sensitivity | Potentially high due to enzymatic amplification | High, as it's a direct product of lipid peroxidation | Moderate to high, significant accumulation under stress | Very high, rapid biosynthesis in response to stress |
| Specificity | Moderately specific to lipid peroxidation-inducing stresses | Low, general marker of oxidative damage | Low, accumulates in response to various osmotic stresses | High for drought and salinity stress |
| Correlation with Stress Intensity | Likely to show a dose-dependent response | Generally correlates well with the level of oxidative stress | Correlates well with the severity of osmotic stress | Strong correlation with the intensity of drought stress |
| Response Time | Rapid, as it's part of the initial defense signaling | Rapid, occurs as soon as lipid peroxidation begins | Slower, as it involves de novo synthesis | Very rapid, within minutes to hours of stress perception |
Experimental Protocols
Accurate and reproducible quantification is essential for the validation of any biomarker. The following sections provide detailed methodologies for the analysis of this compound and a general workflow for biomarker validation.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of oxylipins.
1. Sample Preparation and Extraction
-
Plant Tissue Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Lipid Extraction: Extract lipids from the homogenized tissue using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Solid-Phase Extraction (SPE): Purify the lipid extract using a C18 SPE cartridge to isolate the oxylipin fraction.
-
Derivatization (Optional): For enhanced sensitivity and chromatographic resolution, derivatization may be performed.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: m/z 327.2
-
Product Ions: Specific fragment ions for 9,12,13-TriHODE (e.g., m/z 171.1, 211.1).
-
References
- 1. Oxylipins and plant abiotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxylipins and Reactive Carbonyls as Regulators of the Plant Redox and Reactive Oxygen Species Network under Stress | MDPI [mdpi.com]
- 8. Plants’ Physio-Biochemical and Phyto-Hormonal Responses to Alleviate the Adverse Effects of Drought Stress: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of overexpression of 9-cis-epoxycarotenoid dioxygenase on growth and gene expression under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxylipins in Inflammation: Featuring 9(S),12(S),13(S)-TriHODE and Other Key Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the roles of various oxylipins in the inflammatory response. While the primary focus is on the emerging but lesser-known 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE), we will draw comparisons with well-characterized pro-inflammatory and pro-resolving oxylipins, including prostaglandins, leukotrienes, lipoxins, and resolvins. Due to the limited specific data on the inflammatory role of this compound, this guide also serves to highlight a significant area for future research.
Introduction to this compound
This compound is an oxylipin derived from the omega-3 fatty acid, alpha-linolenic acid (ALA). Its presence has been identified in certain plants, such as Corchorus olitorius (Moroheiya). Preliminary research suggests potential anti-inflammatory activity. A study on "Corchorifatty acids" isolated from Corchorus olitorius, which include this compound (also referred to as Corchorifatty Acid F), demonstrated an inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.[1] However, the specific contribution and potency of this compound in this activity have not been fully elucidated. Further research is required to understand its specific mechanism of action, receptor interactions, and its direct comparison with other oxylipins in various inflammatory models.
Comparative Analysis of Oxylipins in Inflammation
The inflammatory response is intricately regulated by a diverse family of lipid mediators known as oxylipins. These molecules are broadly categorized into pro-inflammatory and pro-resolving mediators. The balance between these opposing classes of oxylipins is crucial for the appropriate initiation and resolution of inflammation.
Pro-Inflammatory Oxylipins
Prostaglandins (PGs) and Leukotrienes (LTs) are the most well-studied pro-inflammatory oxylipins. They are biosynthesized from arachidonic acid (AA), an omega-6 fatty acid, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
-
Prostaglandins , such as PGE2, are key mediators of the classic signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.
-
Leukotrienes , particularly LTB4, are potent chemoattractants for neutrophils, promoting their recruitment to the site of inflammation. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful bronchoconstrictors and increase vascular permeability.
Pro-Resolving Oxylipins (Specialized Pro-resolving Mediators - SPMs)
In contrast to the pro-inflammatory roles of PGs and LTs, a class of oxylipins known as Specialized Pro-resolving Mediators (SPMs) actively orchestrates the resolution of inflammation. These include Lipoxins (LXs) , Resolvins (Rvs) , Protectins , and Maresins .
-
Lipoxins , such as LXA4, are generated through the interaction of different lipoxygenase pathways and inhibit neutrophil recruitment and promote the clearance of apoptotic cells by macrophages.
-
Resolvins , derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are potent anti-inflammatory and pro-resolving molecules. For instance, Resolvin D1 (RvD1) has been shown to reduce the secretion of pro-inflammatory cytokines.[2][3][4][5][6]
Quantitative Comparison of Oxylipin Activity
The following tables summarize the quantitative effects of various oxylipins on key inflammatory markers. It is important to note the absence of specific data for this compound, highlighting the need for further investigation.
Table 1: Effect of Oxylipins on Cytokine Production
| Oxylipin | Cell Type | Stimulus | Cytokine Measured | Effect | Effective Concentration / IC50 |
| Prostaglandin E2 (PGE2) | Macrophages | LPS | TNF-α | Pro-inflammatory | - |
| Leukotriene B4 (LTB4) | Monocytes | - | IL-6 | Pro-inflammatory | - |
| Lipoxin A4 (LXA4) | Keratinocytes | LPS | IL-6, IL-8, TNF-α | Anti-inflammatory (Inhibition) | - |
| Resolvin D1 (RvD1) | Macrophages | LPS | TNF-α | Anti-inflammatory (Inhibition) | 10-100 nM[6] |
| Resolvin D1 (RvD1) | Macrophage-Adipocyte Co-culture | - | IL-6, MCP-1 | Anti-inflammatory (Inhibition) | 10-500 nM[4] |
| This compound | Mouse Peritoneal Macrophages | LPS | Nitric Oxide (NO) | Anti-inflammatory (Inhibition) | Data not specified[1] |
Table 2: Effect of Oxylipins on Neutrophil Migration
| Oxylipin | Assay Type | Chemoattractant | Effect | Effective Concentration / EC50 |
| Leukotriene B4 (LTB4) | Under-agarose assay | - | Chemoattractant | Optimum at 10⁻⁶ M[7] |
| Leukotriene B4 (LTB4) | Boyden Chamber | - | Chemoattractant | Significant at 1 nM[8] |
| Lipoxin A4 (LXA4) | - | - | Inhibits neutrophil recruitment | - |
| Resolvin E1 (RvE1) | - | IL-8 | Reduces neutrophil migration | - |
| This compound | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the roles of these lipid mediators.
Caption: Simplified overview of the biosynthesis of major pro-inflammatory and pro-resolving oxylipins from omega-6 and omega-3 fatty acids.
Caption: A generalized experimental workflow for assessing the in vitro effects of oxylipins on inflammatory responses in immune cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the inflammatory and anti-inflammatory effects of oxylipins.
Protocol 1: Measurement of Cytokine Production in Macrophages
Objective: To quantify the effect of an oxylipin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary human monocyte-derived macrophages.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
LPS from E. coli.
-
Oxylipin of interest (e.g., this compound, Resolvin D1) dissolved in a suitable vehicle (e.g., ethanol).
-
Phosphate-buffered saline (PBS).
-
ELISA kits for the specific cytokines to be measured.
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the oxylipin (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and determine the dose-dependent effect of the oxylipin.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of an oxylipin to act as a chemoattractant for neutrophils or to inhibit neutrophil migration towards a known chemoattractant.
Cells: Freshly isolated human neutrophils from healthy donors.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).
-
Chemoattractant (e.g., Leukotriene B4, IL-8).
-
Oxylipin of interest.
-
Buffer for cell suspension (e.g., HBSS).
-
Staining solution for migrated cells (e.g., Diff-Quik).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.
-
Chamber Assembly: Place the polycarbonate membrane in the Boyden chamber apparatus, separating the upper and lower wells.
-
Loading the Lower Chamber: Add the chemoattractant and/or the oxylipin of interest (at various concentrations) to the lower chamber.
-
Loading the Upper Chamber: Add the isolated neutrophils suspended in buffer to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Fixation and Staining: After incubation, remove the membrane, fix the cells on the lower side of the membrane, and stain them.
-
Quantification: Count the number of migrated neutrophils in several high-power fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of the oxylipin to the control conditions to determine its chemotactic or inhibitory effect.
Conclusion
The field of oxylipin research continues to reveal the intricate control of inflammation. While molecules like prostaglandins and leukotrienes are well-established as pro-inflammatory targets, the discovery of SPMs, including lipoxins and resolvins, has opened new avenues for pro-resolution therapies. This compound represents a novel frontier in this landscape. The preliminary evidence of its potential anti-inflammatory activity warrants a more in-depth investigation into its mechanisms and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its comparison with other critical oxylipin mediators in the complex orchestra of inflammation.
References
- 1. Medicinal foodstuffs. XIV. On the bioactive constituents of moroheiya. (2): New fatty acids, corchorifatty acids A, B, C, D, E, and F, from the leaves of Corchorus olitorius L. (Tiliaceae): structures and inhibitory effect on NO production in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 9(S),12(S),13(S)-TriHODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE), an oxylipin derived from α-linolenic acid. This lipid mediator is involved in various biological processes, including inflammation and immune responses, making its accurate quantification crucial for research and drug development.
Overview of Quantification Methods
The primary analytical technique for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful method offers high sensitivity and selectivity, allowing for the differentiation of various TriHODE isomers. Two main LC-MS/MS approaches are highlighted in this guide:
-
Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC-MS/MS): This method is well-suited for the rapid quantification of diastereomeric groups of TriHODEs.
-
Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Chiral HPLC-MS/MS): This technique is essential for the separation and quantification of all 16 possible regio- and stereoisomers of TriHODE, including the specific 9(S),12(S),13(S) configuration.
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the structural confirmation of TriHODE isomers, typically after a derivatization step to increase volatility.
Quantitative Data Comparison
The following table summarizes the performance characteristics of the two primary LC-MS/MS methods for TriHODE quantification.
| Parameter | RP-UHPLC-MS/MS | Chiral HPLC-MS/MS |
| Analytes | Diastereomeric pairs of 9,10,13-TriHODE and 9,12,13-TriHODE | All 16 regio- and stereoisomers of 9,10,13- and 9,12,13-TriHODE |
| Linearity (R²) | > 0.998 | Not explicitly stated, but linear increase in peak area with increasing analyte amount is expected with isocratic elution. |
| Limit of Detection (LOD) | 90 - 98 fg on column | Not explicitly stated |
| Accuracy (%) | 98 - 120 | Not explicitly stated |
| Precision (CV%) | ≤ 6.1 | Not explicitly stated |
| Primary Application | Rapid quantification of diastereomer groups | Separation and quantification of individual stereoisomers |
Experimental Protocols
Sample Preparation
Biological samples (e.g., bronchoalveolar lavage fluid) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction containing TriHODEs.
Reversed-Phase UHPLC-MS/MS for Diastereomer Quantification
-
Chromatography: A reversed-phase UHPLC system is used with a suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of acetic acid, is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used. Multiple reaction monitoring (MRM) is employed for specific transitions of the different TriHODE isomers. For 9,12,13-TriHODE, the characteristic transition is m/z 329.1 → 211.0.[1][2]
-
Quantification: Absolute quantification is achieved using an internal standard, such as a deuterated analog of the analyte.
Chiral HPLC-MS/MS for Stereoisomer Separation
-
Chromatography: A chiral HPLC column is used to separate the enantiomers.
-
Mobile Phase: An isocratic mobile phase, often a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol with a small amount of acid, is used.
-
Mass Spectrometry: The same MS/MS detection method as in the reversed-phase setup is used to monitor the specific transitions for each isomer.
-
Analysis: This method allows for the resolution and individual quantification of all 16 TriHODE isomers in a single chromatographic run.[1]
GC-MS for Identity Confirmation
-
Derivatization: The free acid and hydroxyl groups of the TriHODEs are derivatized, for example, by methylation and silylation (to form Me3Si/methyl ester derivatives), to make them volatile for GC analysis.[1]
-
Chromatography: A gas chromatograph with a suitable capillary column is used for separation.
-
Mass Spectrometry: An electron ionization (EI) mass spectrometer is used to obtain mass spectra for structural confirmation.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the cross-validation of TriHODE quantification methods.
Signaling Pathway of this compound
Caption: Biosynthesis and biological activities of this compound.
Conclusion
The choice of quantification method for this compound depends on the specific research question. For rapid screening and quantification of total diastereomeric content, RP-UHPLC-MS/MS is a robust and efficient method. However, when the specific biological activity of the 9(S),12(S),13(S) stereoisomer is under investigation, the use of a chiral HPLC-MS/MS method is indispensable for accurate and unambiguous quantification. The cross-validation of these methods ensures data integrity and provides a comprehensive understanding of the isomeric distribution of TriHODEs in biological systems.
References
A Comparative Guide to the Biological Effects of TriHODE Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of different stereoisomers of hydroxyoctadecadienoic acid (HODE), collectively referred to as TriHODE in the context of this document. These oxidized metabolites of linoleic acid are emerging as critical signaling lipids involved in a myriad of physiological and pathological processes. This document summarizes their differential effects on key cellular receptors, presents quantitative data from experimental studies, details the methodologies of these experiments, and visualizes the associated signaling pathways.
Quantitative Comparison of Biological Activities
The biological activities of TriHODE stereoisomers are largely dictated by their differential interactions with specific cellular receptors, including G-protein coupled receptor 132 (GPR132), Transient Receptor Potential Vanilloid 1 (TRPV1), and Peroxisome Proliferator-Activated Receptors (PPARs). The following tables summarize the available quantitative data for these interactions.
| Receptor | Parameter | 9-HODE | 13-HODE | 10-HODE | 12-HODE | Cell Type/System |
| GPR132 | EC50 (Calcium Flux) | ~7.5 µM[1] | Weak agonist, ~6-fold less potent than 9-HODE[1] | Data not available | Data not available | COS-1 cells co-transfected with aequorin and GPR132 vectors[1] |
| TRPV1 | EC50 (iCGRP release) | ~300 nM[2] | Data not available | Data not available | Data not available | Cultured rat trigeminal ganglion (TG) neurons[2] |
| EC50 (Ca2+ mobilization) | ~20-30 µM (estimated)[3] | 27.5 ± 4.2 µM[4] | Data not available | Data not available | HEK-293 cells expressing human TRPV1[4] | |
| PPARγ | Agonist Activity | Less active than other regio-isomers[5] | Potent agonist[6][7] | Agonist activity observed[5][8] | Agonist activity observed[5][8] | Dual-luciferase reporter assay in CV-1 cells[5] |
| EC50 (Reporter Assay) | Data not available | Data not available | Data not available | Data not available |
Table 1: Comparative Receptor Activation by TriHODE Regioisomers. This table summarizes the half-maximal effective concentrations (EC50) and qualitative activity of different HODE regioisomers on their primary molecular targets.
| Isomer | Receptor | Parameter | Value | Key Findings |
| 9(S)-HODE | TRPV1 (human) | EC50 | 20.4 ± 3.1 µM | The (S) enantiomer is more potent at activating human TRPV1 compared to the (R) enantiomer.[4] |
| 9(R)-HODE | TRPV1 (human) | Efficacy | Very low | Shows very low efficacy, making potency measurement inaccurate.[4] |
| 13(S)-(Z,E)-HODE | PPARγ | Agonist Activity | Higher than (R) form | The (S) enantiomer exhibits greater PPARγ agonist activity.[6] |
| 12(R)-(Z,E)-HODE | PPARγ | Agonist Activity | Higher than (S) form | The (R) enantiomer shows higher PPARγ agonist activity in this specific regioisomer.[5] |
| 9-(E,Z)-HODE | Cell Growth (EL4) | Inhibition | Dose-dependent | Inhibited EL4 mouse lymphoma cell growth, whereas other geometric isomers (E,E) of 9-HODE and 13-HODE did not show significant inhibition.[9] |
| 9-(E,E)-HODE | PPARγ | Gene Expression | Tended to decrease | Tended to decrease PPARγ-target gene expression in maturing 3T3-L1 cells.[5] |
Table 2: Stereospecific Effects of TriHODE Isomers. This table highlights the differences in biological activity between specific stereoisomers of 9-HODE and 13-HODE.
Opposing Roles in Inflammation
A significant body of evidence points to the divergent roles of 9-HODE and 13-HODE in inflammation. 9-HODE is generally considered pro-inflammatory, primarily through its potent activation of GPR132 on immune cells like macrophages.[10] This activation can lead to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] In contrast, 13-HODE is often associated with anti-inflammatory or regulatory functions, largely attributed to its activation of PPARγ.[7][10] PPARγ activation can lead to the transcription of genes involved in lipid metabolism and the suppression of inflammatory responses.[11]
Experimental Protocols
PPARγ Activation Assay (Dual-Luciferase Reporter Assay)
This protocol is designed to quantify the ability of TriHODE stereoisomers to activate PPARγ.
Materials:
-
HEK293T or other suitable host cell line
-
Expression plasmid for human or mouse PPARγ
-
Reporter plasmid containing a firefly luciferase gene downstream of a PPAR response element (PPRE)
-
Control plasmid containing a Renilla luciferase gene for normalization
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Transfection reagent
-
TriHODE isomer stock solutions (in DMSO or ethanol)
-
Rosiglitazone (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with dual injectors
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of the TriHODE stereoisomers, rosiglitazone, or vehicle control. Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.[12]
-
Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Determine EC50 values by fitting the dose-response data to a sigmoidal curve.
GPR132 and TRPV1 Activation Assay (Intracellular Calcium Imaging)
This protocol measures the activation of GPR132 or TRPV1 by monitoring changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing human GPR132 or TRPV1
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TriHODE isomer stock solutions
-
Ionomycin (positive control for maximal Ca2+ influx)
-
EGTA (for determining minimum Ca2+ levels)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate. Allow cells to adhere and grow to 80-90% confluency.
-
Dye Loading:
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[2]
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Perfuse the cells with HBS and establish a stable baseline fluorescence ratio (F340/F380).
-
Apply different concentrations of the TriHODE stereoisomers and record the change in the F340/F380 ratio over time.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to determine the minimum ratio (Rmin).
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the F340/F380 ratio in response to the stimuli. Plot the peak change in ratio against the ligand concentration to generate dose-response curves and calculate EC50 values.
Macrophage Inflammation Assay (Cytokine Quantification by ELISA)
This protocol assesses the pro- or anti-inflammatory effects of TriHODE stereoisomers by measuring the production of key inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Lipopolysaccharide (LPS) (positive control for inflammation)
-
TriHODE isomer stock solutions
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
For pro-inflammatory effects, treat the cells with various concentrations of TriHODE isomers for 18-24 hours.
-
For anti-inflammatory effects, pre-treat the cells with TriHODE isomers for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for another 18-24 hours.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[17]
-
This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of TNF-α and IL-6 in the samples. Compare the cytokine levels in the treated groups to the control groups.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 13. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the Analysis of 9(S),12(S),13(S)-TriHODE in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 9(S),12(S),13(S)-TriHODE, a trihydroxy-octadecenoic acid derivative of α-linolenic acid, in various biological matrices. This document outlines key performance data for the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, details experimental protocols, and explores alternative analytical approaches.
Introduction to this compound
This compound is an oxylipin synthesized from α-linolenic acid through enzymatic pathways involving lipoxygenases.[1] As a member of the lipid mediator family, it is implicated in a range of physiological and pathological processes, including inflammation. Accurate and precise quantification of this compound in biological samples such as plasma, serum, and tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
Quantitative Data Presentation
The following tables summarize the performance of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of 9,12,13-TriHODE isomers in bronchoalveolar lavage fluid (BALF).[2] This data provides a benchmark for researchers developing and validating their own analytical methods.
Table 1: Performance Characteristics of a UHPLC-MS/MS Method for 9,12,13-TriHODE Analysis in BALF [2]
| Parameter | Performance Metric |
| Analyte | 9,12,13-TriHODE Diastereomers |
| Matrix | Bronchoalveolar Lavage Fluid (BALF) |
| Accuracy | 98-120% |
| Precision (CV) | ≤6.1% |
| Limit of Detection (LOD) | 90-98 fg on column |
| **Linearity (R²) ** | 0.998 |
Table 2: LC-MS/MS Parameters for 9,12,13-TriHODE Analysis [3]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 329.1 |
| Product Ion (m/z) | 211.0 |
| Collision Energy | Optimized for the specific instrument |
Experimental Protocols
A robust and reliable analytical method is paramount for the accurate quantification of this compound. Below is a detailed protocol for a validated LC-MS/MS workflow.
Protocol 1: Quantification of 9,12,13-TriHODE Diastereomers by Reversed-Phase UHPLC-MS/MS[3]
This protocol is adapted from the work of Wheelock, C.E., et al. (2018).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Addition: Spike the biological sample (e.g., 500 µL of BALF or plasma) with an appropriate deuterated internal standard for 9,12,13-TriHODE to correct for analyte loss during sample processing.
-
Protein Precipitation: Add four volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water, 50:50, v/v).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the 9,12,13-TriHODE with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. UHPLC-MS/MS Analysis
-
UHPLC System: A high-pressure gradient UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure separation of the analytes of interest.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 329.1 → 211.0 for 9,12,13-TriHODE.
Protocol 2: Chiral Separation of 9,12,13-TriHODE Stereoisomers[3]
For the separation of the sixteen possible stereoisomers of 9,12,13-TriHODE, a chiral stationary phase is required.
-
Column: A chiral column (e.g., cellulose or amylose-based).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) in isocratic elution mode.
-
Mass Spectrometry Detection: The same MS/MS parameters as in the reversed-phase method can be used.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for the analysis of this compound due to its high sensitivity and specificity, other methods can be considered depending on the research needs and available instrumentation.
Table 3: Comparison of Analytical Methods for TriHODE Analysis
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity, allows for isomer separation, quantitative. | High initial instrument cost, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High chromatographic resolution, can provide structural information. | Requires derivatization, which can be time-consuming and introduce variability.[3] |
| Immunoassay (ELISA) | Antibody-based detection. | High-throughput, relatively low cost per sample. | Potential for cross-reactivity with other similar oxylipins, may not be specific for the 9(S),12(S),13(S) isomer, often semi-quantitative.[4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthesis of this compound and its potential signaling pathway.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Biological Effects of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological effects of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid, a polyunsaturated fatty acid derivative with emerging therapeutic potential. This document summarizes key findings, presents comparative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development.
Overview of 9(S),12(S),13(S)-TriHODE
9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid, also known by its trivial name Corchorifatty Acid F, is an oxylipin derived from α-linolenic acid.[1] It is naturally found in the leaves of Corchorus olitorius (Jute Mallow or Moroheiya) and has also been reported in other plant species such as Phyteuma orbiculare and Pluchea indica.[1][2][3] Structurally, it is a trihydroxy derivative of an octadecadienoic acid.[1]
Biological Activities
Current research, although limited, points towards two primary biological activities of this compound: anti-inflammatory effects and a potential role in cancer biology.
Anti-inflammatory Effects
To provide a comparative context, the anti-inflammatory effects of the 70% ethanol extract of Corchorus olitorius, the plant source of this compound, have been quantified and are presented below. It is important to note that this extract contains a multitude of compounds, and the observed effects cannot be solely attributed to this compound.
Table 1: Anti-inflammatory Effects of Corchorus olitorius Ethanolic Extract on LPS-Stimulated RAW 264.7 Macrophages
| Biomarker | Concentration of Extract | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | 50 µg/mL | ~40% |
| 100 µg/mL | ~60% | |
| 200 µg/mL | ~80% | |
| Tumor Necrosis Factor-α (TNF-α) | 50 µg/mL | ~30% |
| 100 µg/mL | ~50% | |
| 200 µg/mL | ~70% | |
| Interleukin-6 (IL-6) | 50 µg/mL | ~25% |
| 100 µg/mL | ~45% | |
| 200 µg/mL | ~65% |
Data is estimated from graphical representations in the cited literature and should be considered indicative.
Potential Role in Cancer
A metabolomics study identified that tumor levels of this compound are decreased compared to adjacent healthy tissue in dogs with mammary cancer.[1] This finding suggests a potential protective or anti-proliferative role for this molecule in the context of cancer, although direct experimental evidence of its effects on cancer cell proliferation or viability is currently lacking.
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the activities of structurally related hydroxy fatty acids, such as 9-HODE and 13-HODE, several potential pathways can be hypothesized. These include interactions with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G-protein coupled receptor 132 (GPR132), both of which are implicated in inflammation and cell proliferation.
Hypothesized signaling pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the biological effects of this compound.
Nitric Oxide Production Assay in Macrophages (Griess Assay)
This protocol describes the colorimetric determination of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Workflow for the Griess assay to measure nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.
-
Incubate for 1 hour, then stimulate the cells with LPS (1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the plate for an additional 24-48 hours.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Cancer Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells, such as canine mammary tumor cell lines.
Materials:
-
Canine mammary tumor cell line (e.g., CMT-U27)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion and Future Directions
This compound is a plant-derived oxylipin with demonstrated anti-inflammatory properties, specifically the inhibition of nitric oxide production in macrophages. Its reduced levels in canine mammary tumors suggest a potential avenue for cancer research. However, the current body of literature on this specific molecule is limited.
Future research should focus on:
-
Quantitative Analysis: Determining the IC₅₀ values for the inhibition of NO and other inflammatory mediators.
-
Mechanism of Action: Elucidating the specific signaling pathways involved, including its potential interaction with PPARγ and GPR132.
-
Cancer Biology: Investigating the direct effects of this compound on cancer cell proliferation, apoptosis, and migration in various cancer cell lines.
-
Comparative Studies: Performing head-to-head comparisons with other known anti-inflammatory agents and related lipid mediators to understand its relative potency and therapeutic potential.
This guide serves as a foundational resource to stimulate and guide further investigation into the promising biological effects of this compound.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. Medicinal foodstuffs. XIV. On the bioactive constituents of moroheiya. (2): New fatty acids, corchorifatty acids A, B, C, D, E, and F, from the leaves of Corchorus olitorius L. (Tiliaceae): structures and inhibitory effect on NO production in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M. Yoshikawa, T. Murakami, H. Shimada, S. Yoshizumi, M. Saka, J. Yamahara and H. Matsuda, “Medicinal FoodStuffs. XIV. On the Bioactive Constituents of Moroheiya (2) New Fatty Acids, Corchorifatty Acids A, B, C, D, E, and F, from the Leaves of Corchorus olitorius L. (Tiliaceae) Structures and Inhibitory Effect on NO Production in Mouse Peritoneal Macrophages,” Chemical & Pharmaceutical Bulletin, Vol. 46, No. 6, 1998, pp. 10081014. doi10.1248/cpb.46.1008 - References - Scientific Research Publishing [scirp.org]
A Comparative Analysis of TriHODEs and TriHOMEs in Cellular Signaling
A guide for researchers, scientists, and drug development professionals.
In the landscape of lipid mediators, Trihydroxyoctadecadienoic acids (TriHODEs) and Trihydroxyoctadecenoic acids (TriHOMEs) represent two classes of oxidized linoleic acid metabolites with potential roles in cellular signaling. This guide provides a comparative overview of the current scientific understanding of these molecules, with a focus on their involvement in signaling pathways. However, a significant disparity in the available research exists, with considerably more known about TriHOMEs than their di-unsaturated counterparts, TriHODEs. This in itself is a critical finding for researchers in the field.
Overview and Key Distinctions
TriHODEs and TriHOMEs are structurally similar, both being 18-carbon fatty acids with three hydroxyl groups. The primary difference lies in the number of double bonds in their carbon chains: TriHODEs are di-unsaturated, while TriHOMEs are mono-unsaturated. This seemingly small structural variance can have profound implications for their biological activity and interaction with cellular machinery.
A review of current literature reveals a substantial knowledge gap concerning TriHODEs. While their existence is acknowledged, detailed information regarding their biosynthesis, biological functions, and signaling mechanisms is largely unavailable. In contrast, TriHOMEs have been identified as bioactive lipid mediators, particularly in the context of inflammation.
| Feature | TriHODEs (Trihydroxyoctadecadienoic acids) | TriHOMEs (Trihydroxyoctadecenoic acids) |
| Saturation | Di-unsaturated | Mono-unsaturated |
| Biosynthesis | Not well-characterized; biosynthesis pathway largely unreported. | Derived from linoleic acid via a 15-lipoxygenase (15-LOX) dependent process in human eosinophils.[1] |
| Known Signaling Role | Currently no well-defined signaling pathways reported in the literature. | Implicated in inflammatory processes. Their biosynthesis is associated with inflammatory conditions. |
| Quantitative Data | No quantitative data on signaling pathway modulation is currently available. | While associated with inflammation, specific quantitative data on signaling molecule modulation (e.g., IC50, EC50) is not extensively detailed in the available literature. |
Biosynthesis of TriHOMEs
The most well-described pathway involving these molecules is the biosynthesis of TriHOMEs in human eosinophils. This process is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on linoleic acid.
Caption: Biosynthesis pathway of TriHOMEs from linoleic acid, mediated by 15-lipoxygenase.
Signaling Pathways: A Comparative Black Box
A direct comparative study of the signaling pathways modulated by TriHODEs and TriHOMEs is not possible based on current scientific literature. The signaling cascades and molecular targets of TriHODEs remain unelucidated.
For TriHOMEs, their association with inflammatory cells like eosinophils suggests a potential role in modulating inflammatory signaling pathways. However, specific downstream targets and the precise mechanisms of action are not yet fully characterized. Researchers investigating TriHOMEs could hypothesize their involvement in pathways commonly associated with lipid mediators, such as:
-
Peroxisome Proliferator-Activated Receptor (PPAR) pathways: Many lipid molecules act as ligands for these nuclear receptors, which play key roles in inflammation and metabolism.
-
G-protein coupled receptor (GPCR) signaling: Certain lipid mediators signal through specific GPCRs on the cell surface to elicit downstream effects.
-
Modulation of inflammatory enzyme activity: TriHOMEs could potentially influence the activity of enzymes like cyclooxygenases (COX) or other lipoxygenases.
Experimental Protocols: A Path Forward
Given the lack of data, particularly for TriHODEs, this section outlines a hypothetical experimental workflow designed to investigate and compare the signaling activities of these two classes of molecules.
Objective: To identify and compare the effects of TriHODEs and TriHOMEs on inflammatory signaling pathways in a relevant cell model (e.g., human macrophages or eosinophils).
Phase 1: Initial Screening and Target Identification
-
Cell Culture and Treatment: Culture human macrophages (e.g., THP-1 cell line) or primary human eosinophils. Treat cells with a range of concentrations of synthetic TriHODE and TriHOME isomers. Include a vehicle control and a known inflammatory stimulus (e.g., lipopolysaccharide, LPS) as positive and negative controls.
-
Cytokine Profiling: After incubation, measure the levels of a panel of pro- and anti-inflammatory cytokines in the cell culture supernatant using a multiplex immunoassay (e.g., Luminex).
-
Receptor Activation Assays: Utilize cell-based reporter assays for key signaling receptors, such as PPARs (PPARα, PPARγ) and various GPCRs known to bind lipid ligands.
Caption: A proposed experimental workflow for the comparative analysis of TriHODE and TriHOME signaling.
Phase 2: In-depth Pathway Analysis
-
Phosphoproteomics: Based on the results from Phase 1, select the most active isomers and concentrations for a global phosphoproteomics analysis. This will identify changes in protein phosphorylation, providing insights into activated or inhibited signaling pathways.
-
Western Blot Validation: Validate the key phosphorylation events identified in the phosphoproteomics screen by Western blot analysis to confirm the activation of specific signaling proteins (e.g., p-p38, p-ERK, p-NF-κB).
-
Bioinformatic Analysis: Utilize pathway analysis software to map the identified protein changes to known signaling cascades, revealing the broader signaling networks affected by TriHODEs and TriHOMEs.
Conclusion and Future Directions
The comparative study of TriHODEs and TriHOMEs in signaling pathways is currently hampered by a significant lack of research into TriHODEs. While TriHOMEs are emerging as potential modulators of inflammation, their detailed mechanisms of action require further investigation. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The uncharacterized nature of TriHODEs makes them a novel area for discovery. Future research should prioritize the characterization of TriHODE biosynthesis and their fundamental biological activities. A direct, side-by-side comparison with TriHOMEs using robust experimental workflows, such as the one proposed here, will be crucial to understanding the distinct roles these structurally similar lipid mediators play in health and disease. This foundational knowledge is essential before either class of molecules can be considered for therapeutic development.
References
Validating the Mechanism of Action of 9(S),12(S),13(S)-TriHODE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 9(S),12(S),13(S)-TriHODE, an oxylipin derived from α-linolenic acid. Due to the limited direct experimental data on this compound, this guide draws objective comparisons with the well-characterized, structurally related linoleic acid metabolites, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). The established signaling pathways of 9-HODE and 13-HODE, particularly through the G protein-coupled receptor 132 (GPR132/G2A), serve as a framework for understanding the potential mechanism of action of this compound.
Quantitative Comparison of GPR132 Ligands
The following table summarizes the potency of various endogenous and synthetic ligands in activating the GPR132 receptor, providing a baseline for evaluating the potential activity of this compound.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [1] |
| (±)9-HODE | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [2] |
| 9-HODE | β-arrestin Recruitment | CHO-hGPR132aPL | pEC50 | 5.4 ± 0.16 | [1] |
| 13-HODE | Calcium Mobilization | COS-1 (aequorin) | - | Requires ~6-fold higher concentration than 9-HODE | [3] |
| T-10418 (synthetic agonist) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 0.82 µM | [1] |
| 8-gingerol (natural agonist) | Tango Assay | - | EC50 | 0.30 µM | [4] |
| This compound | - | - | - | Data not available | - |
Signaling Pathways
The activation of GPR132 by its ligands, such as 9-HODE, initiates a complex downstream signaling cascade involving multiple G protein subtypes.[1] This leads to the modulation of various cellular processes.
References
Assessing the Specificity of 9(S),12(S),13(S)-TriHODE Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (9(S),12(S),13(S)-TriHODE), an oxylipin derived from α-linolenic acid. Understanding the specificity of this molecule is crucial for evaluating its therapeutic potential and mechanism of action. This document summarizes the available data, highlights the importance of stereochemistry in bioactivity, and provides detailed experimental protocols for assessing the activity of this and related compounds.
Comparative Bioactivity of Oxylipin Isomers
The precise three-dimensional arrangement of atoms (stereochemistry) in oxylipins can significantly influence their biological activity. While direct comparative studies on the bioactivity of all 9,12,13-TriHODE stereoisomers are limited, research on the closely related hydroxyoctadecadienoic acids (HODEs) demonstrates the critical role of isomerism.
A study on HODE isomers revealed significant differences in their ability to activate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of metabolism and inflammation. Notably, 9-HODE isomers exhibited lower PPARγ agonist activity compared to 10-, 12-, and 13-HODE isomers, with some isomers even showing inhibitory effects on PPARγ-target gene expression.[1][2] This underscores the necessity of evaluating each stereoisomer of a bioactive lipid to understand its specific effects.
While data for a direct comparison of TriHODE isomers is not yet available, the following table summarizes the known biological activities of this compound and the differential activities observed for HODE isomers, which can serve as a predictive framework for future studies on TriHODEs.
| Compound/Isomer | Bioactivity | Assay | Quantitative Data (IC50/EC50) | Reference |
| 9(S),12(S),13(S)-TriHOME | Inhibition of β-hexosaminidase release | RBL-2H3 mast cells | IC50 = 28.7 µg/ml | |
| Inhibition of nitric oxide (NO) production | LPS-stimulated BV-2 microglia | IC50 = 40.95 µM | ||
| 9,12,13-TriHODE (unspecified isomer) | Anti-inflammatory activity | Not specified | Not available | [3] |
| 9-(Z,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | Cytotoxic at >67.5 µM | [1] |
| 9-(E,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | ~6.5-fold activation at 101.2 µM | [1] |
| 10-(Z,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | ~10-fold activation at 101.2 µM | [1] |
| 12-(Z,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | ~10-fold activation at 101.2 µM | [1] |
| 13-(Z,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | ~10-fold activation at 101.2 µM | [1] |
| 13-(E,E)-HODE | PPARγ Agonist Activity | Luciferase Reporter Assay | ~10-fold activation at 101.2 µM | [1] |
Signaling Pathways and Biosynthesis
This compound is formed from α-linolenic acid through a pathway involving a 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9(S)-HpOTrE) intermediate.[4] Its levels have been observed to be decreased in canine mammary cancer tissue compared to healthy adjacent tissue.[4] While the precise signaling pathways modulated by this compound are not yet fully elucidated, the activities of related oxylipins suggest potential interactions with key inflammatory and metabolic pathways.
The differential activation of PPARγ by HODE isomers points to a likely role for specific TriHODE isomers in regulating gene expression related to lipid metabolism and inflammation. The inhibition of nitric oxide production suggests an interaction with inflammatory signaling cascades, possibly through the modulation of enzymes like inducible nitric oxide synthase (iNOS).
Caption: Biosynthesis and potential signaling pathways of this compound.
Experimental Protocols
To facilitate further research into the specific bioactivity of this compound and its isomers, detailed protocols for relevant assays are provided below. These protocols are based on established methods for assessing the bioactivity of oxylipins.
PPARγ Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the PPARγ receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound and its corresponding stereoisomers. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO or ethanol).
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value for each compound.
-
Caption: Workflow for PPARγ Luciferase Reporter Assay.
Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on NO production in stimulated immune cells.
Methodology:
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in a suitable medium.
-
-
Compound and Stimulant Treatment:
-
Pre-treat the cells with various concentrations of this compound and its isomers for a defined period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a vehicle control and a positive control (LPS alone).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for each compound.
-
Caption: Workflow for Nitric Oxide Production Assay.
Conclusion and Future Directions
The available evidence strongly suggests that the bioactivity of oxylipins is highly dependent on their specific stereochemistry. While this compound has demonstrated anti-inflammatory potential, a comprehensive assessment of its specificity requires direct comparative studies against its other stereoisomers. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Future research should focus on:
-
Comparative bioactivity screening: Systematically evaluating all 9,12,13-TriHODE stereoisomers in a panel of relevant bioassays.
-
Target identification: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Validating the observed in vitro activities in relevant animal models of disease.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and pave the way for the development of novel, highly specific therapeutics.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of 9(S),12(S),13(S)-TriHODE: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of 9(S),12(S),13(S)-TriHODE, a key oxylipin in various research applications.
While this compound itself is not classified as a hazardous substance, its disposal method is contingent on its physical state and whether it is in a solution with a hazardous solvent, such as ethanol. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Considerations
Prior to disposal, it is essential to consult the Safety Data Sheet (SDS) for this compound. The compound is not acutely toxic and has no reported carcinogenic, mutagenic, or reproductive toxic effects.[1] However, ingestion of large quantities may lead to nausea and vomiting, and combustion can produce harmful fumes, including carbon monoxide and carbon dioxide.[1]
| Hazard Summary | |
| Physical State | Solid or solution (commonly in ethanol) |
| Acute Toxicity | Not classified as acutely toxic[1] |
| Chronic Effects | No reported carcinogenic, mutagenic, or reproductive toxic effects[1] |
| Primary Hazards | Ingestion of large amounts may cause nausea and vomiting.[1] Burning produces harmful fumes.[1] If in an ethanol solution, flammability is a primary concern. |
Disposal Procedures
The appropriate disposal route for this compound depends on whether it is in its pure, solid form or dissolved in a solvent.
Scenario 1: Pure, Solid this compound
As a non-hazardous solid, pure this compound can typically be disposed of as general laboratory waste, provided it is not contaminated with any hazardous materials.
Step-by-Step Protocol:
-
Verification: Confirm that the waste is indeed pure this compound and not mixed with any solvents or other chemicals.
-
Packaging: Place the solid waste in a sealed, clearly labeled container. The label should indicate the contents ("this compound, non-hazardous solid waste") and the date of disposal.
-
Disposal: Dispose of the sealed container in the designated non-hazardous laboratory trash. Do not dispose of it in a manner that could lead to accidental ingestion or environmental release.
Scenario 2: this compound in Ethanol Solution
Ethanol solutions, particularly at concentrations of 24% or higher, are often classified as hazardous waste due to their flammability. Therefore, they require special disposal procedures.
Step-by-Step Protocol:
-
Waste Collection: Collect the this compound in ethanol solution in a designated, leak-proof, and properly labeled hazardous waste container. The container should be compatible with flammable liquids.
-
Labeling: The hazardous waste label must clearly identify the contents, including the full chemical name ("this compound in Ethanol"), the concentration of ethanol, and the appropriate hazard warnings (e.g., "Flammable Liquid").
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.
-
Storage: Keep the waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from sources of ignition.
-
Disposal Request: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour ethanol solutions down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally sound disposal of this compound, contributing to a culture of safety and responsibility within the laboratory. Always consult your institution's specific waste management guidelines for any additional requirements.
References
Personal protective equipment for handling 9(S),12(S),13(S)-TriHODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 9(S),12(S),13(S)-TriHODE in a laboratory setting. All procedures are designed to ensure the safety of personnel and the integrity of research.
I. Hazard Assessment
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is prudent to handle all chemicals with a consistent level of care and to be aware of potential hazards, however minimal.
| Hazard Classification | Rating |
| Health Hazard | Not Classified[1] |
| Flammability | Not Flammable[1] |
| Reactivity | Stable under normal conditions[1] |
| Environmental Hazard | No ecological damage is known or expected under normal use.[1] |
II. Personal Protective Equipment (PPE)
Even when handling non-hazardous chemicals, a standard level of PPE is mandatory to protect against unforeseen reactions and to maintain good laboratory practice.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential spills. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
IV. Disposal Plan
As this compound is not classified as hazardous waste, standard disposal procedures for non-hazardous chemicals should be followed.[1] Always adhere to your institution's specific waste disposal guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of in the regular laboratory solid waste stream. This includes contaminated gloves, weighing paper, and paper towels. |
| Liquid Waste | Small quantities of aqueous solutions can likely be disposed of down the drain with copious amounts of water, subject to local regulations. For organic solutions, consult your institution's chemical waste protocol. |
| Empty Containers | Rinse thoroughly with a suitable solvent (e.g., ethanol, then water). Deface the label and dispose of with regular laboratory glass or plastic recycling. |
V. Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures.
Caption: Emergency Response Plan.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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